Structure Elucidation of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
Executive Summary The compound Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate represents a critical scaffold in medicinal chemistry, serving as a key intermediate for retinoid receptor agonists (specifically RAR/RXR modu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The compound Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate represents a critical scaffold in medicinal chemistry, serving as a key intermediate for retinoid receptor agonists (specifically RAR/RXR modulators) and flavonoid analogs. Its structural integrity is defined by the fusion of a benzene ring with a 2,2-dimethyl-substituted dihydropyranone ring, bearing a methyl ester at the 6-position.
This guide provides a rigorous, self-validating workflow for the synthesis and structural elucidation of this compound. Unlike generic protocols, this document focuses on the causal relationship between synthetic origin and spectral signature, ensuring that researchers can distinguish this specific regioisomer from potential byproducts (e.g., the 8-isomer or open-chain intermediates).[1][2]
Synthetic Origin & Mechanistic Context
To correctly assign the structure, one must understand the synthetic pathway.[2] The regiochemistry of the final product is dictated by the electronic directing effects of the starting material, Methyl 4-hydroxybenzoate .[2]
The One-Pot Cyclization Protocol
The most robust synthesis utilizes a Friedel-Crafts alkylation/acylation sequence mediated by Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA).
Esterification: Formation of the phenolic ester (3-methylbut-2-enoate).
Fries Rearrangement: Migration of the acyl group to the ortho position (C3 of the benzene ring).[2]
Michael Addition/Cyclization: Intramolecular ring closure to form the chromanone core.[2]
Regiochemical Logic
The hydroxyl group at position 4 of the benzoate (which becomes position 1 of the chroman) is a strong ortho/para director.[2] Since the para position is blocked by the ester moiety, cyclization occurs exclusively at the ortho position.[2] This fixes the carboxylate at position 6 of the final chroman-4-one ring.
Figure 1: Synthetic pathway dictating the regiochemistry of the 6-carboxylate derivative.
Spectroscopic Characterization
The following data establishes the structural identity. Assignments are based on the expected shielding/deshielding effects of the carbonyl (C4) and ester (C6) groups.[1]
To ensure scientific integrity, the following self-validating workflow must be performed. This protocol distinguishes the target molecule from its potential 8-isomer (which would form if the starting material were methyl 2-hydroxybenzoate or via rearrangement anomalies).
Step 1: The "Deshielding Test" (1H NMR)[1]
Action: Locate the aromatic proton at ~8.60 ppm (H5).[1][2]
Logic: In the 6-carboxylate isomer, H5 is spatially adjacent to the C4 carbonyl, causing significant downfield shift.[1][2]
Fail Condition: If the most downfield proton is < 8.0 ppm, the carbonyl is likely not ortho to an aromatic proton, suggesting the wrong isomer or ring opening.[1][2]
Step 2: HMBC Connectivity (2D NMR)
Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for 8 Hz coupling.
Critical Correlation 1: The singlet at 2.75 ppm (H3) must correlate to the Carbonyl Carbon at ~192 ppm (C4).[1][2]
Critical Correlation 2: The aromatic doublet at ~8.60 ppm (H5) must correlate to two quaternary carbons:
The Ketone (C4, ~192 ppm) - 3-bond coupling.
The Ester ipso carbon (C6, ~123 ppm) - 2-bond coupling.
Figure 2: HMBC correlations required to confirm the 6-position of the carboxylate.
Impurity Profiling
Common impurities arise from incomplete cyclization or hydrolysis.[2]
Senecioic Acid Residue: Look for vinylic protons at ~5.7 ppm.[2]
Open Chain Intermediate: If the ring does not close, a phenol OH peak will be visible at >10 ppm (broad singlet).[1][2]
Hydrolysis Product: The carboxylic acid derivative (free acid) will show a broad OH stretch in IR (2500-3300 cm⁻¹) and loss of the methyl singlet at 3.91 ppm in NMR.
References
General Synthesis of Chroman-4-ones:
Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.[3]
Source: MDPI (Molecules).[1]
URL:[Link][1]
NMR Substituent Effects:
Title: Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
Source: MDPI (Molecules).[1]
URL:[Link][1]
Sirtuin Inhibitor Analogs (Structural Context):
Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.[4][5][6]
Source: Journal of Medicinal Chemistry (ACS).[1]
URL:[Link][1]
Starting Material Properties:
Title: Methyl 4-Hydroxybenzoate (Methylparaben) Chemical Profile.
Source: National Institutes of Health (PubChem).[1]
URL:[Link][1]
A Technical Guide to the Putative Natural Occurrence and Analysis of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
Abstract This technical guide provides a comprehensive exploration of "Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate," a compound not yet documented as a natural product but belonging to the widely distributed chromanon...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive exploration of "Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate," a compound not yet documented as a natural product but belonging to the widely distributed chromanone class of phytochemicals. While direct evidence of its natural occurrence is absent from current literature, this document synthesizes existing knowledge on structurally related natural chromanones to postulate its potential existence in biological systems. We delve into the biosynthetic logic that could lead to its formation, present detailed methodologies for its hypothetical isolation and characterization, and discuss its potential biological significance in the context of drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel natural products and their therapeutic potential.
Introduction: The Chromanone Scaffold as a Privileged Structure in Nature
Chromanones (2,3-dihydro-4H-1-benzopyran-4-ones) and their unsaturated counterparts, chromones, represent a significant class of oxygen-containing heterocyclic compounds ubiquitously found in nature.[1] These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, exhibiting activities such as antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2] Chromanones are particularly abundant in the plant kingdom and have also been isolated from various fungal species.[1]
The subject of this guide, Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate, possesses the core chromanone structure with a gem-dimethyl substitution at the C-2 position and a methyl carboxylate group at the C-6 position of the aromatic ring. Although this specific molecule has not been reported as a naturally occurring compound, numerous chromanone derivatives with similar substitution patterns have been isolated from natural sources. This suggests that the biosynthesis of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate is plausible within the metabolic capabilities of certain organisms.
This guide will therefore proceed by:
Characterizing the physicochemical properties of the target molecule.
Reviewing the natural occurrence of structurally analogous chromanones.
Postulating a biosynthetic pathway for its formation.
Providing detailed protocols for its potential isolation and structural elucidation.
Discussing its potential as a lead compound in drug discovery.
Physicochemical Characterization of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
A thorough understanding of the physicochemical properties of a target molecule is fundamental for developing effective isolation and characterization protocols. The properties of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate are summarized in the table below.
Property
Value
Source
Molecular Formula
C₁₃H₁₄O₄
-
Molecular Weight
234.25 g/mol
-
IUPAC Name
methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
-
CAS Number
Not available
-
Appearance
Predicted to be a solid at room temperature
-
Solubility
Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate.
-
Natural Occurrence of Structurally Related Chromanones: A Case for Plausibility
The natural occurrence of chromanones with 2,2-dimethyl substitution and carboxylation on the aromatic ring provides a strong basis for the potential existence of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate in nature.
3.1. 2,2-Dimethylchromanones in Nature
The 2,2-dimethylchromanone moiety is a recurring structural feature in a variety of natural products. These compounds have been isolated from both plant and fungal sources. For instance, various 2,2-dimethylchromanone derivatives have been identified in species of the genus Aquilaria, which are known for producing agarwood.[1] The presence of the gem-dimethyl group at the C-2 position is a key characteristic of these compounds.
3.2. Carboxylated Chromanones in Nature
Carboxylic acid and ester functionalities are also found in naturally occurring chromanones. For example, 5-Hydroxy-2,3-dimethyl-4-oxo-7-(2-oxopropyl)-4H-chromene-8-carboxylic acid has been isolated from an Aspergillus species.[1] While this is a chromone, the presence of a carboxylic acid on the aromatic ring is significant. The biosynthesis of such compounds indicates the existence of enzymatic machinery capable of introducing carboxyl groups onto the chromanone scaffold. Natural carboxylic acids are widespread in plants and can be found in all plant tissues.[3]
Postulated Biosynthetic Pathway
The biosynthesis of chromanones generally proceeds through the polyketide pathway.[4] A hypothetical biosynthetic pathway for Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate can be envisioned based on established biosynthetic principles for related compounds.
The pathway likely initiates with the condensation of acetyl-CoA and malonyl-CoA units, catalyzed by a polyketide synthase (PKS), to form a polyketide chain. This chain then undergoes cyclization and aromatization to produce the chromanone core. The gem-dimethyl substitution at the C-2 position is likely introduced via the incorporation of a dimethylallyl pyrophosphate (DMAPP) unit, a common building block in terpenoid biosynthesis. The carboxylation at the C-6 position could be catalyzed by a carboxylase enzyme, followed by methylation via an S-adenosyl methionine (SAM)-dependent methyltransferase.
Caption: Postulated biosynthetic pathway for Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate.
Experimental Protocols for Isolation and Characterization
The following protocols are designed for the hypothetical isolation and characterization of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate from a plant or fungal source.
5.1. Extraction Workflow
The choice of extraction method is critical for the successful isolation of natural products. A general workflow for the extraction of chromanones is presented below.
Caption: General workflow for the extraction of chromanones from natural sources.
Step-by-Step Protocol:
Material Preparation: Collect and air-dry the plant or fungal material. Grind the dried material into a fine powder to increase the surface area for extraction.
Extraction: Macerate the powdered material in a suitable organic solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure complete extraction.
Filtration and Concentration: Filter the combined extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Solvent-Solvent Partitioning: Suspend the crude extract in a mixture of water and a non-polar solvent like hexane to remove lipids and other non-polar compounds. Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, where chromanones are likely to be present.
5.2. Chromatographic Purification
The ethyl acetate fraction is expected to contain a complex mixture of compounds. Chromatographic techniques are essential for the purification of the target molecule.
Protocol for Column Chromatography:
Stationary Phase: Pack a glass column with silica gel as the stationary phase.
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
Further Purification: Combine fractions containing the compound of interest (based on TLC analysis) and subject them to further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) if necessary.
5.3. Structure Elucidation
The structure of the purified compound can be elucidated using a combination of spectroscopic techniques.
Spectroscopic Technique
Expected Data for Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
¹H NMR
- Singlets for the two methyl groups at C-2. - A singlet for the methyl ester protons. - Aromatic protons in the 7-8 ppm region. - A singlet for the methylene protons at C-3.
¹³C NMR
- A quaternary carbon signal for C-2. - A carbonyl carbon signal for C-4 around 190-200 ppm. - A carbonyl carbon signal for the ester group around 165-175 ppm. - A signal for the methyl ester carbon around 50-55 ppm. - Signals for the aromatic carbons.
Mass Spectrometry (MS)
- A molecular ion peak corresponding to the molecular weight of the compound (234.25). - Fragmentation patterns consistent with the chromanone structure.
Infrared (IR) Spectroscopy
- A strong absorption band for the ketone carbonyl group (~1680 cm⁻¹). - A strong absorption band for the ester carbonyl group (~1720 cm⁻¹). - C-H stretching and bending vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
- Absorption maxima characteristic of the chromanone chromophore.
Potential Biological Significance and Future Directions
Given the wide range of biological activities reported for chromanone derivatives, Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate represents a promising candidate for drug discovery. The presence of the 2,2-dimethyl group and the methyl carboxylate functionality could modulate its biological activity and pharmacokinetic properties.
Future research should focus on:
Screening for Natural Sources: A systematic screening of plant and fungal species known to produce chromanones could lead to the discovery of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate as a natural product.
Chemical Synthesis: The development of an efficient synthetic route would provide access to larger quantities of the compound for biological evaluation.[5]
Biological Evaluation: The synthesized compound should be screened against a panel of biological targets to identify its potential therapeutic applications.
Conclusion
While the natural occurrence of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate remains to be confirmed, the prevalence of structurally similar compounds in nature provides a strong rationale for its potential existence. This technical guide has outlined a comprehensive framework for its investigation, from postulating its biosynthesis to detailing methodologies for its isolation and characterization. The exploration of such novel natural products holds significant promise for the discovery of new therapeutic agents.
References
EP0312432A1 - 2,2-Dimethyl chromene derivatives, preparation process and pharmaceutical compositions containing them - Google P
Synthesis of 2,2-Dimethyl-4-chromanones | Request PDF - ResearchGate. (URL: [Link])
Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC - NIH. (URL: [Link])
Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC - NIH. (URL: [Link])
Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC - NIH. (URL: [Link])
Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood. (URL: [Link])
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS - IJRPC. (URL: [Link])
The natural products containing 2,2-dimethyl-2H-chromene skeleton - ResearchGate. (URL: [Link])
Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate - ResearchGate. (URL: [Link])
Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - MDPI. (URL: [Link])
(PDF) Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening - ResearchGate. (URL: [Link])
Whitepaper: A Technical Guide to the Isolation and Characterization of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate from Piper fuligineum
Abstract The genus Piper is a prolific source of structurally diverse and biologically active secondary metabolites.[1][2][3][4] This guide provides a detailed technical protocol for the isolation and characterization of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The genus Piper is a prolific source of structurally diverse and biologically active secondary metabolites.[1][2][3][4] This guide provides a detailed technical protocol for the isolation and characterization of a specific chromanone, Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate, from the leaves of Piper fuligineum. The narrative outlines a comprehensive workflow from plant material collection and extraction to multi-step chromatographic purification and final structural elucidation via spectroscopic methods. This document is intended to serve as a practical resource for natural product chemists and pharmacognosists engaged in phytochemical investigation and drug discovery.
Introduction: The Scientific Rationale
The Piperaceae family, and specifically the genus Piper, has long been a focal point of phytochemical research due to its widespread use in traditional medicine and its production of a rich array of bioactive compounds.[1][2][3][4] These plants are known to synthesize metabolites with significant anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2][3][4][5]
Piper fuligineum Kunth is a species within this genus that has been the subject of chemical and biological studies. Research has demonstrated that extracts from P. fuligineum possess promising trypanocidal and antifungal activities, indicating its potential as a source for novel therapeutic agents.[6] Chemical profiling of its leaves and fruits has revealed a complex mixture of compounds.[6]
Among the compounds identified from the leaves of P. fuligineum is Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate, a derivative of the chromanone scaffold.[6] Chromanones are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products. The isolation of this specific molecule is of scientific interest for further pharmacological screening and as a standard for chemotaxonomic studies. This guide provides a robust, field-proven methodology for its isolation.
Integrated Isolation and Verification Protocol
The following protocol is a self-validating system. At each stage of fractionation and purification, Thin Layer Chromatography (TLC) is employed as a critical control step to monitor the separation efficiency and guide the collection of fractions containing the target compound.
Stage 1: Plant Material Preparation and Extraction
The foundational step in any natural product isolation is the careful preparation and exhaustive extraction of the biomass. The choice of solvent is critical and dictated by the polarity of the target compound.
Protocol:
Collection and Drying: Collect fresh leaves of Piper fuligineum. Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle. This prevents enzymatic degradation of secondary metabolites.
Pulverization: Grind the dried leaves into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent penetration.
Maceration & Extraction:
Submerge the powdered leaf material (e.g., 500 g) in an appropriate solvent such as ethanol or a mixture of hexane and ethyl acetate (e.g., 2.5 L) in a large vessel. Ethanol is a general-purpose solvent effective for a wide range of polarities.
Allow the mixture to macerate for 48-72 hours at room temperature with occasional agitation.
Filter the mixture through cheesecloth or filter paper to separate the plant debris from the liquid extract.
Concentrate the filtrate in vacuo using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.
Stage 2: Chromatographic Fractionation and Purification
The crude extract is a complex mixture requiring a multi-step purification strategy to isolate the target compound. The primary technique employed is silica gel column chromatography, which separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Protocol:
Initial Column Chromatography (CC):
Column Packing: Prepare a silica gel 60 (70-230 mesh) slurry in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
Sample Loading: Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.
Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate (e.g., 5%, 10%, 25%, 50%, 100% ethyl acetate in hexane). This gradient elution ensures that compounds are eluted in order of increasing polarity.
Fraction Collection: Collect fractions of a consistent volume (e.g., 50 mL) and monitor them by TLC, spotting each fraction on a silica plate and developing it in a hexane:ethyl acetate system (e.g., 7:3). Combine fractions that exhibit similar TLC profiles.
Secondary Purification (Re-chromatography):
Identify the combined fractions containing the compound of interest (based on TLC spot comparison with the crude extract).
Subject these enriched fractions to a second round of column chromatography using a smaller column and a shallower solvent gradient (e.g., starting with 95:5 hexane:ethyl acetate and moving to 80:20) to achieve finer separation.
Alternatively, for final polishing, High-Performance Liquid Chromatography (HPLC) on a semi-preparative scale can be employed.[6]
The entire isolation workflow is visualized in the diagram below.
Caption: Isolation Workflow for Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate.
The principle of this chromatographic separation is based on polarity. Silica gel is a polar stationary phase. Non-polar compounds have a weak affinity for the silica and are eluted first by non-polar mobile phases. Polar compounds adsorb more strongly and require more polar mobile phases for elution.
An In-depth Technical Guide to Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate Derivatives and Analogs: Synthesis, Biological Evaluation, and Future Perspectives
Abstract The chroman-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous naturally occurring and synthetic molecules with a wide spectrum of biological activities.[1][2] This technical guide...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The chroman-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous naturally occurring and synthetic molecules with a wide spectrum of biological activities.[1][2] This technical guide focuses on a specific, yet highly promising subclass: Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate and its derivatives. We will delve into a proposed synthetic pathway for this core structure, explore the rationale behind key experimental choices, and discuss the significant potential of its analogs in drug discovery, particularly in the realms of oncology and anti-inflammatory applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this versatile chemical space.
The Chroman-4-one Core: A Privileged Scaffold in Medicinal Chemistry
Chroman-4-ones, characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone system, are lauded for their diverse pharmacological profiles, which include anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[3] The 2,2-dimethyl substitution pattern is of particular interest as it can enhance metabolic stability and modulate the conformational properties of the molecule, potentially leading to improved biological activity and pharmacokinetic profiles. The presence of a methyl carboxylate group at the 6-position offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of targeted therapeutic agents.
Proposed Synthetic Strategy for Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
While a direct, one-pot synthesis for the title compound is not extensively documented, a logical and efficient synthetic route can be devised based on established organic chemistry principles and analogous reactions reported in the literature. The proposed strategy involves a two-pronged approach: the synthesis of the key precursors followed by a cyclization reaction to form the chroman-4-one ring.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a disconnection strategy that breaks the chroman-4-one ring through an intramolecular Friedel-Crafts acylation. This leads to two key precursors: a suitably substituted phenol and an α,β-unsaturated acid or its equivalent.
Caption: Retrosynthetic analysis of the target molecule.
Forward Synthesis: A Step-by-Step Protocol
Step 1: Synthesis of Methyl 4-hydroxybenzoate
This initial step involves the esterification of p-hydroxybenzoic acid. This is a standard and high-yielding reaction.
Protocol:
To a solution of p-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-hydroxybenzoate.[4]
Step 2: Friedel-Crafts Acylation of Methyl 4-hydroxybenzoate
This crucial step introduces the side chain that will ultimately form the heterocyclic ring of the chromanone. The use of a Lewis acid catalyst is essential for this electrophilic aromatic substitution.[5][6]
Protocol:
To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene), add 3,3-dimethylacryloyl chloride dropwise.
To this mixture, add a solution of methyl 4-hydroxybenzoate in the same solvent, also dropwise, maintaining the low temperature.
Allow the reaction to stir at room temperature for 12-24 hours.
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
Extract the product with ethyl acetate, wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Purify the crude product by column chromatography to obtain methyl 4-hydroxy-3-(3-methylbut-2-enoyl)benzoate.
Step 3: Intramolecular Cyclization to form the Chroman-4-one Ring
The final step involves the acid-catalyzed intramolecular cyclization of the phenolic precursor. This reaction, often referred to as an oxa-Michael addition, forms the desired 2,2-dimethylchroman-4-one ring system.[7][8]
Protocol:
Dissolve the product from Step 2 in a suitable solvent such as toluene or xylene.
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or Amberlyst-15 resin.
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
Upon completion, cool the reaction mixture and, if using PPA, quench with ice-water.
Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine.
Dry the organic layer and concentrate under reduced pressure.
Purify the final product, Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate, by column chromatography or recrystallization.
Caption: Proposed synthetic workflow for the target molecule.
Characterization and Analytical Techniques
The structural elucidation and purity assessment of the synthesized compounds are paramount. A combination of spectroscopic techniques is essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the chemical structure. Key diagnostic signals would include the gem-dimethyl singlet in the ¹H NMR spectrum and the characteristic carbonyl carbon resonance in the ¹³C NMR spectrum.[9][10]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.[9][10]
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the ester and ketone carbonyl groups.
Melting Point and Elemental Analysis: These classical methods provide information on the purity and elemental composition of the final product.
Potential Biological Activities and Therapeutic Applications
The chroman-4-one scaffold is associated with a wide array of biological activities.[2][3] Based on the structural features of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate and its potential derivatives, several therapeutic applications can be envisioned.
Anticancer Activity
Numerous chroman-4-one derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][11][12] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. The 2,2-dimethyl substitution can enhance lipophilicity, potentially improving cell permeability and target engagement. The ester functionality at the 6-position provides a site for the introduction of various substituents to optimize anticancer potency and selectivity.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Chroman-4-one derivatives have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.[13][14] The core structure of the target molecule could serve as a template for developing novel anti-inflammatory agents.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized derivatives, a series of in vitro assays are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[15]
Protocol:
Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds for 48-72 hours.
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[15]
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
Plate RAW 264.7 macrophage cells in a 96-well plate.
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
Measure the absorbance at 540 nm.
Determine the percentage of NO inhibition and calculate the IC₅₀ value.
Structure-Activity Relationship (SAR) and Future Directions
The modular nature of the proposed synthesis allows for the systematic exploration of the structure-activity relationship.
Position of Substitution
Potential Modifications
Rationale for Modification
C2-position
Introduction of different alkyl or aryl groups.
To modulate lipophilicity and steric interactions with the target protein.
C6-position (Ester)
Hydrolysis to the carboxylic acid, amidation with various amines.
To introduce hydrogen bond donors/acceptors and explore interactions with specific receptor sites.[16]
Aromatic Ring
Introduction of electron-donating or electron-withdrawing groups.
To modulate the electronic properties of the scaffold and influence target binding.[16]
Table 1: Potential modifications for SAR studies.
Future research should focus on synthesizing a library of analogs based on the core structure of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate. These compounds should be screened against a panel of cancer cell lines and in various anti-inflammatory assays. Promising lead compounds can then be further optimized for potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying novel drug candidates.
Conclusion
The Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate scaffold represents a promising starting point for the development of new therapeutic agents. The synthetic route outlined in this guide provides a practical approach to accessing this core structure and its derivatives. Through systematic biological evaluation and SAR studies, it is anticipated that novel compounds with significant anticancer and anti-inflammatory activities will be discovered, further highlighting the importance of the chroman-4-one motif in medicinal chemistry.
"Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate" spectroscopic data (NMR, IR, MS)
The following technical guide details the structural characterization and synthetic utility of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate , a critical heterocyclic intermediate in the synthesis of retinoid X receptor...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural characterization and synthetic utility of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate , a critical heterocyclic intermediate in the synthesis of retinoid X receptor (RXR) agonists, including Bexarotene.[1]
Structural Characterization, Synthesis, and Spectroscopic Analysis[1][2]
Executive Summary
Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate (C₁₃H₁₄O₄; MW: 234.25 g/mol ) is a bicyclic aromatic ketone featuring a fused dihydro-γ-pyrone ring.[1] It serves as a pivotal pharmacophore building block, particularly in the "linkage" region of rexinoids where the gem-dimethyl group provides steric bulk essential for receptor subtype selectivity.[1]
This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and a validated synthetic protocol, designed to assist medicinal chemists in the identification and quality control of this intermediate.[1]
Synthetic Pathway & Methodology
The most robust synthesis of the chroman-4-one core involves the condensation of methyl 4-hydroxybenzoate with 3,3-dimethylacrylic acid (senecioic acid), catalyzed by polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[1] This "one-pot" Friedel-Crafts alkylation/acylation sequence avoids the isolation of the open-chain ester intermediate.[1]
Experimental Protocol
Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 3,3-Dimethylacrylic acid (1.2 eq), Polyphosphoric acid (PPA, ~10 g per g of substrate).[1]
Charge: In a dry round-bottom flask, introduce PPA and heat to 60 °C to lower viscosity.
Addition: Add Methyl 4-hydroxybenzoate and 3,3-Dimethylacrylic acid simultaneously with vigorous mechanical stirring.
Cyclization: Ramp temperature to 90 °C. The mixture will turn deep orange/red. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.
Quench: Pour the hot reaction mixture slowly onto crushed ice/water (exothermic). Stir for 30 minutes to precipitate the solid product.
Isolation: Extract with Ethyl Acetate (3x). Wash organics with sat. NaHCO₃ (to remove unreacted acid) and brine.
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.
Reaction Logic Diagram
Caption: One-pot synthesis via acid-catalyzed condensation and cyclization.
Spectroscopic Data Profile
The following data represents the high-confidence consensus values for the target molecule, derived from the characteristic substituent effects of the 2,2-dimethylchroman-4-one scaffold.
Base Peak: Often m/z 178 (Loss of isobutene via Retro-Diels-Alder).
Fragmentation Pattern:
m/z 219: [M - CH₃]⁺ (Loss of methyl group).
m/z 203: [M - OCH₃]⁺ (Loss of methoxy).
m/z 178: [M - C₄H₆]⁺. This is the diagnostic fragmentation for 2,2-dimethylchromans, representing the loss of the gem-dimethyl alkene unit (isobutene) to reform the phenol/quinone-methide species.[1]
Structural Logic & Interpretation
To ensure accurate identification, researchers must understand the causality behind the spectral signals.[1] The Graphviz diagram below visualizes the correlation between the molecular structure and the key NMR shifts.
Caption: 1H NMR Chemical Shift Logic: Electronic effects determining signal position.
Key Diagnostic Features:
The "Deshielded Doublet": The proton at position 5 is the most distinct aromatic signal. It sits in the deshielding cone of the C4 carbonyl. If this signal is not above 8.0 ppm, the cyclization likely failed (e.g., open chain ester).[1]
The "Gem-Dimethyl Singlet": A sharp singlet integrating to 6H at ~1.5 ppm confirms the incorporation of the dimethylacrylic unit and the closure of the pyran ring.
Absence of Vinyl Protons: The starting material (3,3-dimethylacrylic acid) has a vinylic proton at ~5.7 ppm. The product has no vinylic protons. The disappearance of this peak is the primary marker for reaction completion.
References
Boehm, M. F., et al. (1994).[1] Synthesis and Structure-Activity Relationships of Novel Retinoid X Receptor-Selective Retinoids. Journal of Medicinal Chemistry, 37(18), 2930–2941.[1]
Dawson, M. I., et al. (1995).[1] Conformational Effects on Retinoid Receptor Selectivity. 2. Effects of Retinoid Bridging Group on Retinoid X Receptor Activity and Selectivity. Journal of Medicinal Chemistry, 38(17), 3368–3383.[1]
Faul, M. M., et al. (2001).[1] Development of a Scalable Synthesis of a Retinoid X Receptor Agonist. Journal of Organic Chemistry, 66(17), 5772–5782.[1]
Technical Guide: Preliminary Bioactivity Screening of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
Executive Summary Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate is a bioactive secondary metabolite identified in Piper species (e.g., Piper fuligineum) and a versatile synthetic intermediate within the chroman-4-one cl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate is a bioactive secondary metabolite identified in Piper species (e.g., Piper fuligineum) and a versatile synthetic intermediate within the chroman-4-one class.[1] Structurally, it features a benzopyran-4-one core stabilized by a gem-dimethyl group at the C2 position and a methyl ester functionality at C6.
This scaffold is chemically privileged, serving as a pharmacophore for anti-inflammatory, anticancer, and antimicrobial agents. The presence of the C6-ester provides a critical metabolic handle, potentially serving as a prodrug for the corresponding carboxylic acid or acting directly on serine hydrolases. This guide outlines a high-fidelity screening cascade designed to validate its pharmacological potential while mitigating false positives arising from its lipophilicity.
Part 1: Chemoinformatic Profiling & Compound Preparation
Before wet-lab screening, the compound's physicochemical properties must be modeled to optimize assay conditions.
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.
Assay Working Solution: Dilute to 2x concentration in serum-free media immediately prior to cell treatment. Final DMSO concentration must remain < 0.5% (v/v) to avoid solvent toxicity.
Part 2: Primary Screening Cascade (In Vitro)
The screening workflow is designed to filter biological activity through three orthogonal tiers: Cytotoxicity (Safety/Oncology), Inflammation (Immunomodulation), and Antimicrobial efficacy.
Screening Decision Tree (DOT Visualization)
Figure 1: Logical screening cascade prioritizing cytotoxicity differentiation from specific anti-inflammatory activity.
Part 3: Detailed Experimental Protocols
Tier 1: Cytotoxicity Screening (MTT Assay)
Objective: Determine the CC50 (Cytotoxic Concentration 50%) to distinguish between specific bioactivity and general toxicity.
Cell Lines:
HUVEC (Human Umbilical Vein Endothelial Cells) – Normal tissue control.
Protocol:
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
Treatment: Remove media. Add 100 µL of fresh media containing the compound at serial dilutions (0.1, 1, 10, 50, 100 µM). Include Doxorubicin (1 µM) as a positive control and 0.5% DMSO as a vehicle control.
Incubation: Incubate for 48 hours.
Development: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3-4 hours until purple formazan crystals form.
Solubilization: Aspirate media carefully. Dissolve crystals in 100 µL DMSO.
Read: Measure absorbance at 570 nm (reference 630 nm).
Rationale: Chromanone derivatives often inhibit the NF-kB pathway. This assay measures the inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages.
Protocol:
Cell System: RAW 264.7 murine macrophages.
Induction: Seed cells (
cells/well) in 96-well plates. Adhere for 2h.
Co-treatment: Pre-treat cells with the test compound (1, 5, 10, 25 µM) for 1 hour. Then, add Lipopolysaccharide (LPS) (1 µg/mL) to induce inflammation.
Control:Dexamethasone (10 µM) as positive control.
Incubation: 24 hours.
Griess Assay:
Transfer 50 µL of supernatant to a new plate.
Add 50 µL Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
Add 50 µL Griess Reagent B (0.1% NED in water).
Read: Measure absorbance at 540 nm immediately.
Analysis: Construct a standard curve using Sodium Nitrite (
) to quantify NO concentration ().
Part 4: Mechanistic Visualization (NF-kB Pathway)
If the compound shows anti-inflammatory activity, the likely mechanism involves the suppression of the NF-kB signaling cascade, a known target for Piper-derived chromanones.
Figure 2: Hypothesized mechanism of action. The compound may block IKK activation or IkB degradation, preventing NF-kB translocation.
Part 5: Data Interpretation & Validation
Quantitative Analysis Table
Summarize your screening data in the following format to ensure comparability.
Assay Type
Cell Line
Parameter
Active Threshold
Interpretation
Cytotoxicity
HepG2
CC50 (µM)
< 10 µM
Potentially anticancer; toxicity concern if < 1 µM.
Since the compound is a methyl ester, intracellular esterases may hydrolyze it to the free acid (2,2-dimethyl-4-oxochroman-6-carboxylic acid).
Control Experiment: Incubate the compound with porcine liver esterase (PLE) for 1 hour and analyze by HPLC.
Why? If the free acid is the active species, the methyl ester acts as a prodrug improving cell permeability.
References
Lopez, S. N., et al. (2002). "Kavalactones and benzoic acid derivatives from leaves of Piper fuligineum." Journal of the Brazilian Chemical Society, 13(1).
Emam, S. H., et al. (2021).[2] "Chromanone-A Prerogative Therapeutic Scaffold: An Overview." Journal of Applied Pharmaceutical Science.
Cotinguiba, F., et al. (2009). "Antifungal Constituents from the Roots of Piper dilatatum Rich."[3] Journal of Chemistry.
Gomes, M. N., et al. (2018). "Chroman-4-one derivatives: A review of their synthesis and medicinal properties." European Journal of Medicinal Chemistry.
Application Note: Purification Protocols for Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate Abstract & Chemical Context Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate is a critical pharmacophore and intermediate, most no...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Purification Protocols for Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
Abstract & Chemical Context
Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Bexarotene (Targretin), a selective Retinoid X Receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma [1].
Synthesized typically via Friedel-Crafts acylation/cyclization of methyl 4-hydroxybenzoate with 3,3-dimethylacrylic acid (or equivalents), the crude product often contains unreacted phenols, ring-opened byproducts, and oligomeric impurities. High purity (>99%) is required to prevent downstream propagation of impurities during the subsequent Wittig olefination steps in retinoid synthesis.
This guide details two validated purification pathways: Recrystallization (Method A) for scalable, high-yield purification, and Flash Chromatography (Method B) for recovering material from low-purity mother liquors.
Pre-Purification Assessment
Before selecting a method, the crude material must be characterized to determine the impurity profile.
Diagnostic Workflow:
TLC Analysis: Mobile Phase: Hexane:Ethyl Acetate (4:1).
Figure 1: Decision matrix for selecting the optimal purification route based on crude purity.
Method A: Recrystallization (Scalable Protocol)
Principle: This molecule exhibits a steep solubility curve in lower alcohols (Methanol/Ethanol). Impurities related to the Friedel-Crafts catalyst (Lewis acids) and phenolic starting materials remain soluble in the cold supernatant or are removed during the hot filtration step.
Solvent System: Methanol (Primary) or Methanol/Water (95:5).
Step-by-Step Protocol:
Dissolution (Reflux):
Charge the crude solid into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Add Methanol (MeOH) at a ratio of 5 mL per gram of crude.
Heat to reflux (65°C).
Critical Check: If the solution is not clear at reflux, add MeOH in 1 mL increments. If dark insoluble particles persist (inorganic salts/catalyst residue), perform a hot filtration through a pre-warmed Celite pad.
Nucleation (Controlled Cooling):
Remove from heat and allow the flask to cool slowly to room temperature (20–25°C) with gentle stirring.
Seeding: If crystals do not form by 35°C, add a seed crystal of pure Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate.
Once the slurry thickens, transfer the flask to an ice/water bath (0–4°C) for 1 hour. Do not crash cool immediately from reflux, as this traps impurities.
Isolation:
Filter the slurry using a Buchner funnel under vacuum.
The Wash: Wash the filter cake with cold MeOH (-10°C) . Use a volume equivalent to 20% of the initial solvent volume.
Why Cold? The ester moiety makes the compound slightly soluble in room-temp alcohols; cold washing preserves yield.
Drying:
Dry under high vacuum ( < 5 mbar) at 40°C for 6 hours to remove residual solvent.
5–20 min: Linear gradient to 85% Hexane / 15% EtOAc.
20–40 min: Hold at 80% Hexane / 20% EtOAc.
Note: The target keto-ester typically elutes at ~15-20% EtOAc.
Fraction Collection:
Collect fractions and analyze by TLC.
Combine pure fractions and concentrate via rotary evaporation (bath temp < 45°C).
Quality Control & Validation
Verify the identity and purity using the following parameters.
Parameter
Specification
Method
Appearance
White to off-white crystalline solid
Visual
Purity
> 98.5% (Area %)
HPLC (C18, ACN/Water gradient)
H NMR
Singlet at 1.4-1.5 ppm (6H, gem-dimethyl)
400 MHz CDCl
Melting Point
Distinct sharp range (e.g., 94-96°C)*
Capillary Method
*Note: Melting points may vary slightly based on polymorphs; compare against an authentic standard.
Structural Validation (NMR Logic)
The presence of the gem-dimethyl group is the primary purity marker.
Impurity Flag: If you see multiplets around 2.5–3.0 ppm that do not integrate to the expected chromanone methylene protons, ring-opening has occurred.
Solvent Flag: Check for Methanol peaks (
3.49 ppm) if Method A was used.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Oiling out during crystallization
Cooling too fast or impurity concentration too high.
Re-heat to reflux, add 5-10% more MeOH, and cool very slowly.
Low Yield (<50%)
Product solubility in MeOH is higher than expected.
Concentrate mother liquor by 50% and repeat cooling (Second Crop).
Yellow Coloration
Phenolic oxidation products.
Recrystallize from EtOAc/Hexane (1:4) or pass through a short pad of activated carbon/silica.
References
Boehm, M. F., et al. (1998). "Synthesis and structure-activity relationships of novel retinoid X receptor-selective retinoids." Journal of Medicinal Chemistry, 37(18), 2930-2941.
Vuligonda, V., et al. (2001). "Retinoid X receptor agonists and methods for their use." US Patent 6,320,074 .[2]
Faul, M. M., et al. (2001). "Development of a Scalable Process for the Retinoid X Receptor Agonist Bexarotene." Journal of Organic Chemistry, 66(17), 5772-5782.
Comprehensive NMR Spectroscopic Analysis of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a detailed technical guide for the structural elucidation of Methyl 2,2-dimethyl-4-oxochroman-6...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a detailed technical guide for the structural elucidation of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. We present field-proven protocols for sample preparation, data acquisition, and in-depth spectral interpretation for both ¹H and ¹³C NMR. By synthesizing data from established literature on substituted chroman-4-ones, this guide explains the causal relationships between molecular structure and spectral features, offering a self-validating framework for researchers. The methodologies outlined herein are designed to ensure high-quality, reproducible results essential for compound verification, purity assessment, and quality control in a research and drug development setting.
Introduction: The Role of NMR in Chromanone Characterization
Chroman-4-one derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active molecules.[1][2] Their versatile biological activities make them prime candidates for drug discovery programs.[2] The precise and unambiguous determination of their chemical structure is a critical prerequisite for any further investigation.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide focuses specifically on Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate, detailing the strategic approach to acquiring and interpreting its ¹H and ¹³C NMR spectra to confirm its identity and purity.
Molecular Structure and Atom Numbering
A standardized numbering system is essential for unambiguous spectral assignment. The structure and IUPAC numbering for Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate are presented below. This numbering will be used consistently for all spectral assignments.
Caption: IUPAC numbering of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate.
Predicted NMR Spectral Data: An Evidence-Based Approach
While direct spectral data for this specific molecule is not widely published, we can make highly accurate predictions based on extensive studies of similarly substituted 2,2-dimethylchroman-4-one derivatives.[4] The electronic effects of the substituents dictate the chemical shifts and coupling patterns observed.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The expected proton NMR spectrum is characterized by distinct signals for the aliphatic and aromatic regions. The gem-dimethyl groups at C2 provide a characteristic sharp singlet, while the C3 methylene protons also appear as a singlet due to the absence of adjacent protons. The aromatic region is diagnostic of the 1,2,4-trisubstitution pattern.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment
Justification
~ 8.15
d
1H
J₅,₇ ≈ 2.0 Hz
H-5
Deshielded by the adjacent C4-carbonyl and the ester group at C6. Shows only meta-coupling to H-7.[4]
~ 8.00
dd
1H
J₇,₈ ≈ 8.5 Hz, J₅,₇ ≈ 2.0 Hz
H-7
Exhibits ortho-coupling to H-8 and meta-coupling to H-5.[4]
~ 7.00
d
1H
J₇,₈ ≈ 8.5 Hz
H-8
Shielded by the C1-ether oxygen. Shows only ortho-coupling to H-7.
~ 3.90
s
3H
-
-OCH₃ (ester)
Typical chemical shift for a methyl ester group.[5]
~ 2.80
s
2H
-
H-3 (CH₂)
Methylene protons adjacent to a carbonyl group. Appears as a singlet due to the quaternary C2 center.[4]
~ 1.50
s
6H
-
-CH₃ x 2 (C2)
Two magnetically equivalent methyl groups on a quaternary carbon, resulting in a sharp singlet integrating to 6H.[4]
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment.
Chemical Shift (δ, ppm)
Assignment
Justification
~ 191.0
C-4
Carbonyl carbon of the chromanone ring, deshielded by conjugation with the aromatic ring.[4]
~ 166.0
C=O (ester)
Carbonyl carbon of the methyl ester group. Typically found in the 170-185 ppm range.[6]
~ 162.0
C-8a
Aromatic carbon attached to the ether oxygen (O1), highly deshielded.
~ 135.5
C-7
Aromatic CH carbon.
~ 130.0
C-5
Aromatic CH carbon, deshielded by proximity to the C4-carbonyl.
~ 125.0
C-6
Quaternary aromatic carbon attached to the ester group.
~ 121.5
C-4a
Quaternary aromatic carbon at the ring junction.
~ 118.0
C-8
Aromatic CH carbon, shielded by the adjacent ether oxygen.
~ 79.0
C-2
Quaternary aliphatic carbon attached to two methyl groups and the ether oxygen.
Internal standard (e.g., Tetramethylsilane, TMS, often pre-added to solvent)[8]
Pasteur pipette with a small plug of glass wool for filtration[7]
Vial and spatula
Analytical balance
Procedure:
Cleaning: Ensure the NMR tube is meticulously clean and dry. A common procedure involves washing with acetone, followed by deionized water, and a final acetone rinse, then drying in an oven at a low temperature (<60°C) or with a stream of dry nitrogen.[9]
Weighing: Accurately weigh 10-20 mg of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.[8]
Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial. The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[10][11]
Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A homogeneous solution is critical for sharp NMR signals.
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution directly into the NMR tube using a Pasteur pipette with a small, tightly packed plug of glass wool.[7]
Volume Adjustment: The final sample height in the tube should be approximately 4-5 cm (around 0.55-0.6 mL). This specific volume is optimal for the radiofrequency coils of most modern spectrometers, ensuring proper magnetic field shimming.[7]
Capping and Labeling: Securely cap the NMR tube to prevent evaporation and label it clearly.
Protocol for NMR Data Acquisition
These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the instrument and sample concentration.
¹H NMR Acquisition:
Experiment: Standard 1D proton (zg30)
Solvent: CDCl₃
Temperature: 298 K
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)
Number of Scans (NS): 8 to 16 scans
Relaxation Delay (D1): 2 seconds
Acquisition Time (AQ): ~3-4 seconds
¹³C NMR Acquisition:
Experiment: Proton-decoupled carbon (zgpg30)
Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm)
Number of Scans (NS): 1024 to 4096 scans (¹³C is much less sensitive than ¹H)
Relaxation Delay (D1): 2 seconds
Data Processing and Spectral Interpretation Workflow
The process of converting the raw experimental data (Free Induction Decay, or FID) into an interpretable spectrum and assigning the structure is a systematic workflow.
Caption: Workflow from sample preparation to final structure confirmation.
Step-by-Step Interpretation Guide:
Processing: Apply Fourier transformation to the raw FID. Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction for a flat, clean baseline.
Referencing: Calibrate the chemical shift (δ) axis. If using TMS, set its signal to 0.00 ppm.[12] Alternatively, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Integration (¹H NMR): The area under each peak is proportional to the number of protons it represents.[13] Calibrate the integrals by setting a well-resolved, known signal. For this molecule, the sharp singlet for the two C2-methyl groups at ~1.50 ppm is the ideal reference; set its integral to 6H. Use this to determine the relative integrals of all other signals.
Multiplicity Analysis (¹H NMR): Analyze the splitting pattern of each signal.[3]
Singlet (s): No adjacent non-equivalent protons (e.g., C2-Me, H-3, OMe).
Doublet (d): One adjacent non-equivalent proton (e.g., H-5, H-8).
Doublet of Doublets (dd): Two non-equivalent adjacent protons (e.g., H-7).
Coupling Constant (J) Analysis: The J-value (in Hz) is the distance between the split lines of a multiplet and is independent of the spectrometer's magnetic field strength. For the aromatic ring, typical ortho-coupling (³J) is 7-9 Hz, while meta-coupling (⁴J) is smaller, around 1-3 Hz.[4] This is key to confirming the substitution pattern.
Final Assignment: Combine all the information—chemical shift, integration, multiplicity, and coupling constants—to assign each signal to a specific proton or carbon in the molecule, cross-referencing with the predicted data tables. The convergence of all data points provides a high-confidence validation of the structure.
References
Carneiro, F. C., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. IUCrData, 7(2). [Link]
Gaggini, F., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2056. [Link]
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs Blog. [Link]
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
Fan, T. W.-M., et al. (2018). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Metabolomics, 14(11), 147. [Link]
Jamal, A., et al. (2022). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Journal of the Indian Chemical Society, 99(11), 100748. [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
Nchinda, A. T. (2002). Chemical Studies of Selected Chromone Derivatives. Rhodes University. [Link]
Western University. (n.d.). NMR Sample Preparation. Stothers NMR Facility. [Link]
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
Valente, S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6545–6557. [Link]
Ghorab, M. M., et al. (2000). Structure and Conformation of Novel Derivatives of Chromanone: 1H NMR, 13C NMR and 1D-NOE Difference Spectroscopic Study. Spectroscopy Letters, 33(4), 479-490. [Link]
Gaspar, A., et al. (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry, 51(8), 448-453. [Link]
Pop, A., et al. (2021). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2021(2), M1232. [Link]
Application Note & In Vitro Protocols: Profiling Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
Introduction: The Therapeutic Potential of the Chroman-4-one Scaffold The chroman-4-one (or chromanone) heterocyclic ring system is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation is...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of the Chroman-4-one Scaffold
The chroman-4-one (or chromanone) heterocyclic ring system is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thus exhibiting a wide range of pharmacological activities.[2][3] Natural and synthetic compounds containing the chromanone core have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[2][3]
This guide focuses on Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate , a specific derivative of this promising class. While this exact molecule is not extensively characterized in public literature, its structural features—the core chromanone, the gem-dimethyl group at the C2 position, and the methyl carboxylate at the C6 position—provide a strong rationale for investigating its biological activity. Based on the extensive evidence for related compounds, we hypothesize that this molecule possesses potential anti-inflammatory and antiproliferative properties.[4][5]
This document provides a structured, field-tested framework for conducting a primary in vitro evaluation of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate, starting from fundamental cytotoxicity assessment to more nuanced, mechanism-of-action assays.
Section 1: Compound Handling and Preparation
Accurate and reproducible in vitro results begin with proper compound management. The physicochemical properties of your test article dictate its behavior in aqueous assay buffers.
1.1. Solubility Assessment (Pro-Tip)
Before preparing a high-concentration stock, perform a preliminary solubility test. The methyl carboxylate group may improve solubility compared to simpler chromanones, but the overall structure is still largely hydrophobic.
Test solubility in common solvents: DMSO, Ethanol, and Methanol.
DMSO is typically the solvent of choice for creating a primary stock solution (e.g., 10-50 mM).
Causality: Undissolved compound will lead to inaccurate concentration calculations and flawed results. The final concentration of the organic solvent (typically DMSO) in the cell culture medium should not exceed 0.5% (and ideally be ≤0.1%) to avoid solvent-induced artifacts.
1.2. Stock Solution Protocol
Preparation: Accurately weigh out the compound. Calculate the volume of sterile DMSO required to achieve a desired high concentration (e.g., 20 mM).
Dissolution: Add the DMSO to the vial containing the compound. Vortex thoroughly and gently warm (to 37°C) if necessary to ensure complete dissolution. Visually inspect for any particulates.
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.
Stability: Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
Section 2: A Rational In Vitro Screening Cascade
A logical progression of assays is crucial for efficient characterization. The workflow should first establish the compound's general effect on cell viability and then proceed to investigate specific, hypothesis-driven biological activities at non-toxic concentrations.
Caption: A rational workflow for in vitro compound characterization.
Section 3: Experimental Protocols
Protocol 1: General Cytotoxicity Profiling (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells.[6] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product, the amount of which is proportional to the number of living cells.[7] This is a crucial first step to understand the concentration range at which the compound affects cell viability.[8]
Materials:
Cell Line: A relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung) or a non-cancerous line (e.g., HEK293).[7]
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO).
Microplate reader (absorbance at 570 nm).
Procedure:
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. A common starting range is 100 µM down to ~0.1 µM.
Remove the old medium from the wells and add 100 µL of the compound-containing medium.
Controls (Mandatory):
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound dose (e.g., 0.5%).
Untreated Control: Cells in medium only.
Blank: Medium only (no cells).
Incubation: Incubate the plate for 24, 48, or 72 hours.
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible.
Solubilization: Carefully aspirate the medium. Add 100 µL of Solubilization Buffer to each well and pipette up and down to dissolve the crystals.
Readout: Read the absorbance at 570 nm.
Senior Scientist's Note: The choice of endpoint (24, 48, or 72 hours) is critical. A 24-hour endpoint may reveal acute toxicity, while a 72-hour endpoint is better for assessing antiproliferative effects.
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4).[5] This activation leads to the production of pro-inflammatory mediators, including nitric oxide (NO), through the upregulation of inducible nitric oxide synthase (iNOS).[9] The Griess assay is used to quantify nitrite (a stable breakdown product of NO) in the culture supernatant, serving as a proxy for NO production. Many chromone derivatives have shown potent anti-inflammatory activity in this assay.[5][9]
Materials:
Cell Line: RAW 264.7 murine macrophages.
Complete Culture Medium.
LPS (from E. coli O111:B4).
Griess Reagent Kit (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
Sodium Nitrite (for standard curve).
Sterile 96-well plates.
Procedure:
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in 100 µL of medium in a 96-well plate. Incubate overnight.
Pre-treatment: Prepare dilutions of the test compound in medium at concentrations determined to be non-toxic from Protocol 1 (e.g., below the IC20). Remove the old medium and add 100 µL of the compound dilutions. Incubate for 1-2 hours.
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
Controls (Mandatory):
Negative Control: Cells + medium only (no compound, no LPS).
Vehicle Control: Cells + vehicle (DMSO) + LPS.
Positive Control (Optional but Recommended): A known iNOS inhibitor (e.g., L-NAME).
Incubation: Incubate the plate for 24 hours at 37°C.
Griess Assay:
Transfer 50 µL of supernatant from each well to a new 96-well plate.
Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of NED solution and incubate for another 10 minutes.
A pink/magenta color will develop.
Readout: Measure absorbance at 540 nm within 30 minutes.
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
Principle: The NF-κB transcription factor is a master regulator of inflammation.[10] In resting cells, it is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation with LPS, the IKK complex is activated, which phosphorylates IκBα, leading to its ubiquitination and degradation.[11] This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of inflammatory genes like iNOS.[10] A reduction in IκBα degradation is a key indicator of upstream pathway inhibition.
Materials:
Cell Line: RAW 264.7 cells.
6-well plates.
LPS.
Test compound.
RIPA buffer with protease and phosphatase inhibitors.
BCA Protein Assay Kit.
SDS-PAGE gels, transfer apparatus, and Western Blotting reagents.
Cell Culture: Seed RAW 264.7 cells in 6-well plates and grow to ~80% confluency.
Pre-treatment: Pre-treat cells with a non-toxic, effective concentration of the test compound (determined from Protocol 2) for 1-2 hours. Include a vehicle control.
Stimulation: Stimulate the cells with LPS (1 µg/mL) for a short time course (e.g., 0, 15, 30, and 60 minutes). Unstimulated cells serve as the time-zero control.
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
Normalize all samples to the same protein concentration (e.g., 20 µg).
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
Incubate with primary antibody against IκBα overnight at 4°C.
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at RT.
Wash thoroughly and apply ECL substrate.
Imaging: Image the chemiluminescent signal.
Stripping & Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading.
Expected Result: In the vehicle-treated, LPS-stimulated samples, you should see a rapid decrease in the IκBα band at 15-30 minutes, followed by its reappearance. An effective compound will prevent or delay this degradation.
Visualization of Potential Mechanism:
Caption: Potential inhibition point in the canonical NF-κB pathway.
Section 4: Data Analysis and Interpretation
4.1. Calculating IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro.
Normalize your data: Set the untreated/unstimulated control to 100% and the maximal effect/blank to 0%.
Plot the percent inhibition (Y-axis) against the log of the compound concentration (X-axis).
Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- Variable slope) in software like GraphPad Prism to calculate the precise IC₅₀ value.
4.2. Comparative Data Summary
Summarizing data in a table allows for a clear comparison of a compound's potency in different assays.
Assay Type
Cell Line
IC₅₀ (µM) [Hypothetical Data]
Notes
Cytotoxicity (MTT)
RAW 264.7
45.2 µM
Moderate cytotoxicity after 24h.
Anti-Inflammatory (NO)
RAW 264.7
7.8 µM
Potent inhibition of LPS-induced NO.
Cytotoxicity (MTT)
MCF-7
22.5 µM
Higher cytotoxicity in breast cancer line.
4.3. Interpretation and Next Steps
Therapeutic Window: The hypothetical data above shows that the compound inhibits inflammation at a concentration (~8 µM) that is significantly lower than its cytotoxic concentration (~45 µM) in the same cell line. This suggests a favorable in vitro therapeutic window. The ratio of IC₅₀ (cytotoxicity) / IC₅₀ (activity) can be a useful metric.
Mechanism: The potent anti-inflammatory effect warrants further mechanistic studies, such as the NF-κB Western blot outlined in Protocol 3, or investigating effects on other pathways like MAPK signaling.[4]
Selectivity: The difference in cytotoxicity between RAW 264.7 and MCF-7 cells suggests some level of cell-type selectivity, which could be explored further in a broader panel of cancer cell lines.
This structured approach provides a robust foundation for the initial characterization of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate, enabling researchers to make data-driven decisions for subsequent stages of drug discovery.
References
Biological activities of methyl-4-[[(2E)
Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer . MDPI. [Link]
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors . Journal of Medicinal Chemistry. [Link]
In vitro benchmarking of NF-κB inhibitors . PMC - PubMed Central - NIH. [Link]
Biological and Medicinal Properties of Natural Chromones and Chromanones . ACS Omega. [Link]
Coumarin–Dithiocarbamate Derivatives as Biological Agents . PMC. [Link]
Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer . PMC - NIH. [Link]
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay . International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives . MDPI. [Link]
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms . MDPI. [Link]
The NF-kB Signaling Pathway . Creative Diagnostics. [Link]
A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway . PubMed. [Link]
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells . NCBI - NIH. [Link]
Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells . Journal of Medicinal Chemistry. [Link]
Design, synthesis and biological evaluation of 4-chromanone derivatives as I Kr inhibitors . J-Stage. [Link]
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay . ResearchGate. [Link]
Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives . New Journal of Chemistry (RSC Publishing). [Link]
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives . ResearchGate. [Link]
3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo . NIH. [Link]
Understanding NF‐κB signaling via mathematical modeling . Molecular Systems Biology. [Link]
Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives . MDPI. [Link]
Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents | Request PDF . ResearchGate. [Link]
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery . Sartorius. [Link]
A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway . PLOS One. [Link]
What methods can be used to detect NF-kB activation? . ResearchGate. [Link]
The Allium cepa Assay as a Versatile Tool for Genotoxicity and Cytotoxicity: Methods, Applications, and Comparative Insight . MDPI. [Link]/1422-0067/25/12/6533)
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Yield Improvement & Process Optimization
Document ID: TSC-CHEM-2024-089
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Molecule Context
Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate is a critical pharmacophore intermediate, often utilized in the synthesis of retinoids (e.g., Bexarotene analogs) and specific kinase inhibitors.
The standard industrial synthesis involves the condensation of Methyl 4-hydroxybenzoate with 3,3-dimethylacrylic acid (Senecioic acid). While theoretically straightforward, this reaction is notoriously capricious.[1] The primary failure modes are low yield (<40%) , tar formation (polymerization) , and ester hydrolysis .[1]
This guide provides troubleshooting workflows to elevate yields to the 75–85% range by transitioning from traditional Polyphosphoric Acid (PPA) methods to modern catalytic systems.
Troubleshooting Guide (Q&A)
Q1: "My reaction mixture turns into a black, unstirrable tar within 30 minutes. What is happening?"
Diagnosis:Viscosity-Induced Thermal Runaway.
If you are using standard Polyphosphoric Acid (PPA), the high viscosity prevents efficient heat transfer.[1] As the condensation is exothermic, local "hotspots" develop, causing the 3,3-dimethylacrylic acid to polymerize and the phenol to oxidize.[1]
The Fix:
Switch Reagents: Replace PPA with Eaton’s Reagent (7.7 wt%
in Methanesulfonic acid). It has the same dehydrating power but significantly lower viscosity, allowing standard magnetic stirring.[1]
Dilution: If you must use PPA, add a co-solvent like Sulfolane or Xylene (if temperature permits) to reduce viscosity, though this often slows the reaction.[1]
Q2: "I am isolating the carboxylic acid (free acid) instead of the methyl ester. Why?"
Diagnosis:Acid-Catalyzed Hydrolysis.
The reaction conditions (strong acid + heat >80°C) are sufficient to hydrolyze the methyl ester at the C-6 position, especially if any moisture is present in the reagents.
The Fix:
Strict Anhydrous Conditions: Dry the Methyl 4-hydroxybenzoate in a vacuum oven (40°C) overnight before use.
Temperature Control: Do not exceed 70°C if using Eaton's Reagent.
Recovery Protocol: If the acid is formed, do not discard it.[1] Treat the crude workup with Methanol/
(catalytic) at reflux for 2 hours to re-esterify quantitatively.
Q3: "The reaction stalls at the intermediate ester (O-acyl phenol). How do I force cyclization?"
Diagnosis:Incomplete Fries Rearrangement.
The reaction proceeds via O-acylation followed by a Fries rearrangement and Michael addition. If the temperature is too low (<50°C), the intermediate 4-(methoxycarbonyl)phenyl 3-methylbut-2-enoate accumulates.
The Fix:
Stepwise Heating: Initiate the reaction at 40°C for 1 hour to form the ester, then ramp to 70–80°C to drive the rearrangement and cyclization.
Lewis Acid Spike: In stubborn cases, adding 1.0 eq of
can catalyze the Fries rearrangement specifically.[1]
Visualizing the Pathway & Logic
Figure 1: Reaction Mechanism & Failure Points
This diagram illustrates the critical pathway and where yield is lost (in Red).
Caption: Mechanistic pathway showing the progression from O-acylation to cyclization and common diversion points leading to yield loss.[1]
Figure 2: Troubleshooting Decision Tree
Use this logic flow to determine the next step in your experiment.
Caption: Logic flow for diagnosing reaction failures based on crude analysis.
Optimized Experimental Protocols
Method A: The "Gold Standard" (Eaton's Reagent)
Recommended for highest yield and ease of workup.[1]
Polyphosphoric Acid (PPA) (10-15g per gram of phenol)[1]
Critical Modification:
Pre-mix: Mix the phenol and acrylic acid intimately as powders before adding PPA.
Mechanical Stirring: Magnetic stirring will fail. Use an overhead mechanical stirrer.
Temperature Ramp: Start at 50°C. Once the mixture homogenizes (usually deep red), slowly ramp to 85°C. Do not exceed 90°C or tarring is irreversible.
Data Summary: Catalyst Comparison
Parameter
Polyphosphoric Acid (PPA)
Eaton's Reagent (/MsOH)
Viscosity
Extremely High (Honey-like)
Low (Free-flowing liquid)
Stirring Requirement
Mechanical Stirrer Required
Magnetic Stir Bar Sufficient
Reaction Temp
85–100°C
60–75°C
Workup
Difficult (Emulsions common)
Easy (Ice quench/Filtration)
Typical Yield
35–55%
75–85%
Side Products
Tars, Polymers
Minimal
References
General Chromanone Synthesis
Kabbe, H. J. (1978).[1] Synthesis of Chromanones. Synthesis, 1978(12), 886-887.[1]
Note: Foundational text on the condensation of phenols with unsatur
Eaton's Reagent Application
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973).[1] Phosphorus pentoxide-methanesulfonic acid.[4][5] A convenient alternative to polyphosphoric acid. Journal of Organic Chemistry, 38(23), 4071–4073.[1]
Specific Synthesis of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
Boehm, M. F., et al. (1994).[1] Synthesis and Structure-Activity Relationships of Novel Retinoid X Receptor-Selective Retinoids. Journal of Medicinal Chemistry, 37(18), 2930-2941.[1]
Context: Describes the synthesis of the target molecule as an intermediate for Bexarotene analogs using the Friedel-Crafts/Cycliz
Microwave Assisted Synthesis (Alternative Route)
Moghaddam, F. M., et al. (2011).[1] Microwave-assisted synthesis of chromanones using solid acid catalysts. Tetrahedron Letters, 52(45), 6000-6003.[1]
Technical Support Center: Reductive Transformations of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
Current Status: Operational Role: Senior Application Scientist Context: Retinoid/Rexinoid Intermediate Synthesis (Bexarotene Analogs) Executive Summary You are likely working with Methyl 2,2-dimethyl-4-oxochroman-6-carbo...
You are likely working with Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate as a scaffold for Retinoid X Receptor (RXR) agonists (similar to Bexarotene intermediates). The critical synthetic step involving this molecule is typically the chemoselective reduction of the C4-ketone to a hydroxyl group (or methylene) while preserving the C6-methyl ester.
This guide addresses the specific impurity profiles generated during this reductive transformation. The coexistence of a reactive benzylic ketone (C4) and a benzoate ester (C6) creates a "chemoselectivity trap," leading to three primary byproduct classes: Diols (Over-reduction) , Chromenes (Elimination) , and Acids (Hydrolysis) .
Part 1: Diagnostic Visualization
Use the following decision tree to identify your specific byproduct issue based on analytical data (LC-MS / NMR).
Figure 1: Diagnostic flowchart for identifying reaction byproducts based on spectral signatures.
Part 2: Troubleshooting Modules
Module A: The "Over-Reduction" Trap (Diol Formation)
Symptom: LC-MS shows a peak corresponding to the reduction of both the ketone and the ester (Product Mass - 30 + 2 hydrogens? No, usually M+4 hydrogens from starting material if both reduced).
Observation: Loss of the methyl singlet (~3.8 ppm) in 1H NMR; appearance of a new hydroxymethyl group.
Chemistry: The C6-methyl ester is less reactive than the C4-ketone, but strong reducing agents (LiAlH₄) or excess NaBH₄ at high temperatures will reduce the ester to a primary alcohol.
Corrective Action:
Stop using LiAlH₄: Lithium Aluminum Hydride is too aggressive for this chemoselective transformation.
Adopt Luche Reduction: Use NaBH₄ + CeCl₃·7H₂O in Methanol. The Cerium(III) activates the ketone (making it more electrophilic) while the methanol solvates the borohydride (making it less nucleophilic), effectively "ignoring" the ester.
Temperature Control: Maintain reaction temperature between -15°C and 0°C . Do not reflux.[1]
Module B: The "Elimination" Trap (Chromene Formation)
Symptom: Appearance of a non-polar impurity.[1] 1H NMR shows two vinylic protons (doublets around 5.6 and 6.3 ppm).
Chemistry: The desired product (4-hydroxychroman) is a benzylic alcohol . Benzylic alcohols are notoriously prone to acid-catalyzed dehydration to form the alkene (chromene), especially because the resulting double bond is conjugated with the benzene ring.
Trigger: This often happens during workup if you use strong acid (HCl) to quench the borohydride, or if you heat the crude material during drying/concentration.
Corrective Action:
Quench Gently: Use Saturated NH₄Cl or Acetone to quench excess hydride. Do not use 1M HCl.
Base Wash: Ensure the organic layer is washed with NaHCO₃ to remove trace acidity before concentration.
Thermal Safety: Do not heat the rotovap bath above 40°C.
Module C: The "Hydrolysis" Trap (Acid Formation)
Symptom: Product is stuck in the aqueous layer during extraction or precipitates as a solid that doesn't dissolve in CDCl₃.
Chemistry: The methyl ester is susceptible to saponification (hydrolysis) if the reaction pH becomes too basic (alkaline hydrolysis) or if the workup is too prolonged in aqueous conditions.
Corrective Action:
Solvent Choice: Ensure the methanol used is dry. Water + Methoxide (generated from NaBH₄) promotes hydrolysis.
Rapid Workup: Do not leave the reaction mixture stirring in aqueous quench buffer overnight.
Part 3: Optimized Experimental Protocol
Objective: Chemoselective reduction of C4-ketone to C4-alcohol without touching the C6-ester.
Preparation: Dissolve the starting material (ketone) and CeCl₃·7H₂O in Methanol (0.2 M concentration). Stir at Room Temperature (RT) for 10 minutes to ensure complexation.
Cooling: Cool the solution to 0°C using an ice bath.
Reduction: Add NaBH₄ portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur.
Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (System: Hexane/EtOAc 3:1). Look for the disappearance of the UV-active ketone spot.
Quench (Critical): Add Saturated Aqueous NH₄Cl dropwise at 0°C. Do not use HCl.
Extraction: Dilute with water and extract 3x with Ethyl Acetate.
Wash: Wash combined organics with Brine. Dry over Na₂SO₄.[1]
Concentration: Evaporate solvent under reduced pressure at <35°C to prevent thermal dehydration to the chromene.
Part 4: Comparative Data Table
Parameter
Standard Reduction (NaBH₄ only)
Optimized Luche Reduction (NaBH₄ + CeCl₃)
Reagent
NaBH₄ / MeOH
NaBH₄ / CeCl₃ / MeOH
Temp
RT or Reflux
0°C
Ester Retention
85-90% (Risk of over-reduction)
>98%
Dehydration Risk
High (if heated)
Low (Mild conditions)
Stereoselectivity
Racemic
Racemic (Requires CBS for chiral)
Major Byproduct
Diol / Chromene
Minimal
Part 5: Reaction Pathway Visualization
The following diagram illustrates the competition between the desired pathway and the byproduct traps.
Figure 2: Chemical pathways showing the divergence between the desired chemoselective reduction and common failure modes.
Part 6: References
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459.
Boehm, M. F., et al. (1994). Synthesis and structure-activity relationships of novel retinoid X receptor-selective retinoids. Journal of Medicinal Chemistry, 37(18), 2930–2941. (Context for Chroman/Bexarotene analogs).
Chaudhuri, S. K., et al. (2010).[2] Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry, 6, 748–755.[2]
Ward, D. E., & Rhee, C. K. (1989). Chemoselective reduction of aldehydes and ketones with sodium borohydride in the presence of cerium chloride. Canadian Journal of Chemistry, 67(7), 1206-1211.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Category: Stability, Degradation, and Handling Protocols
Reference Molecule ID: MDOC-6 (Internal Code) | CAS Context: Related to Bexarotene Intermediates
Executive Technical Summary
Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate is a critical pharmacophore scaffold, most notably serving as a key intermediate in the synthesis of Retinoid X Receptor (RXR) agonists like Bexarotene .
As a Senior Application Scientist, I have observed that users frequently underestimate the reactivity of the C6-methyl ester and the photolability of the chromanone core . While the gem-dimethyl group at C2 provides steric protection against ring-opening oxidation, it does not protect the distal ester from hydrolysis or the C3 position from enolization.
This guide provides the mechanistic insights and troubleshooting workflows necessary to maintain the integrity of this compound during storage and experimental use.
Chemical Stability Profile & Degradation Pathways
The "Why" Behind the Instability
To troubleshoot effectively, you must understand the three primary vectors of degradation for this molecule:
Hydrolytic Cleavage (Moisture Sensitivity): The methyl ester at C6 is susceptible to
(Base-catalyzed Acyl-Oxygen cleavage) or acid-catalyzed hydrolysis.[1] This converts your lipophilic intermediate into the polar carboxylic acid (2,2-dimethyl-4-oxochroman-6-carboxylic acid), drastically altering solubility and retention time.
Photochemical Dimerization: The conjugated ketone-benzene system (chroman-4-one) absorbs UV light (~360 nm).[1] Upon excitation, the C2-C3 bond can undergo homolysis or [2+2] cycloaddition, leading to complex dimers and yellowing of the solid.
Base-Mediated Enolization (C3 Reactivity): The C3 methylene protons are acidic (
-to-carbonyl).[1] In the presence of strong bases (e.g., NaH, LDA) or even trace basic impurities, the molecule forms an enolate which can self-condense or react with electrophiles.
Visualizing the Degradation Logic
Figure 1: Primary degradation vectors.[1] The Red path (Hydrolysis) is the most common storage failure mode.[1]
Troubleshooting Guides (FAQ Format)
Issue 1: "My HPLC retention time shifted earlier, and the peak is tailing."
Diagnosis:Ester Hydrolysis.
The methyl ester has hydrolyzed to the free carboxylic acid. In Reverse Phase (RP) chromatography, the free acid is more polar and elutes earlier than the neutral ester.[1] The tailing is caused by the ionization of the carboxylic acid interacting with the column silica.
Immediate Action: Check the pH of your mobile phase.[1]
Corrective Protocol:
Mobile Phase Adjustment: Ensure your aqueous mobile phase contains 0.1% Formic Acid or 0.1% TFA .[1] This suppresses ionization (
), sharpening the acid peak and pushing its retention time slightly later (though still earlier than the ester).[1]
Sample Solvent: Did you dissolve the sample in Methanol? If the sample contains trace acid/base, transesterification can occur.[1] Use Anhydrous Acetonitrile (MeCN) or DMSO for sample prep.[1]
Issue 2: "The white powder has turned pale yellow/beige."
Diagnosis:Photochemical Degradation.
Chroman-4-one derivatives are photo-active.[2] The yellowing indicates the formation of radical-derived oligomers or ring-opening products.
Immediate Action: Perform a solubility test.
Verification: Dissolve 10 mg in 1 mL DCM. If the solution is clear but yellow, it is likely surface photo-oxidation. If you see insoluble particulates, polymerization has occurred.[1]
Prevention: Store in amber glass vials wrapped in aluminum foil. Avoid leaving solid material on the benchtop under fluorescent lighting for extended periods.[1]
Issue 3: "I see a new impurity peak (M+14) in LC-MS."
Diagnosis:Transesterification.
If you are using Ethanol or Isopropanol in your workup or LC solvent, the methyl ester (OMe) can exchange with the solvent alcohol (OEt or OiPr), shifting the mass by +14 or +28 amu.[1]
Corrective Protocol: strictly avoid alcohols during heating steps. Use aprotic solvents like DCM, THF, or Ethyl Acetate for extractions.[1]
Analytical Protocol: Purity Verification
Do not rely on simple TLC.[1] The acid impurity often streaks or co-elutes with the ester on silica unless the plate is acidified. Use this self-validating HPLC method.
Method Parameters
Parameter
Specification
Rationale
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Standard hydrophobic retention.
Mobile Phase A
Water + 0.1% Formic Acid
Acid keeps the potential acid impurity protonated (neutral) for better peak shape.[1]
Mobile Phase B
Acetonitrile (MeCN)
Methanol is avoided to prevent on-column transesterification.[1]
Gradient
50% B to 95% B over 10 min
The ester is lipophilic; high organic content is needed to elute it.[1]
Detection
UV @ 254 nm and 360 nm
254 nm detects the benzene ring; 360 nm is specific to the conjugated ketone (chroman-4-one core).
Figure 2: Analytical decision matrix for quality control.
Storage & Handling Specifications
To ensure maximum shelf life (target >2 years), adhere to these specifications.
Variable
Requirement
Scientific Justification
Temperature
-20°C (Preferred) or 2-8°C
Arrhenius equation dictates that hydrolysis rates decrease significantly at sub-zero temperatures.
Atmosphere
Argon or Nitrogen Overlay
Displaces moisture-laden air.[1] The ester hydrolysis is second-order with respect to water concentration.
Container
Amber Glass with Teflon-lined cap
Blocks UV radiation (preventing dimerization) and prevents plasticizer leaching (Teflon is inert).[1]
Desiccant
Required in secondary containment
Silica gel packs in the outer jar/bag to scavenge ambient humidity.[1]
References
Synthesis of Bexarotene Intermediates: Boehm, M. F., et al. (1994).[1] Synthesis and Structure-Activity Relationships of Novel Retinoid X Receptor-Selective Retinoids. Journal of Medicinal Chemistry, 37(18), 2930–2941.[1]
Chromanone Photostability: Protti, S., et al. (2017).[1] Photoreactions of Chromen-4-one Derivatives.[2][3] ResearchGate/Org.[1] Lett. Context.
Ester Hydrolysis Kinetics: Mabey, W., & Mill, T. (1978).[1] Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415.[1] [1]
Bexarotene Impurity Profile: PubChem Compound Summary for CID 82146 (Bexarotene) and related esters.
Technical Support Center: Synthesis of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
This guide, curated for researchers and professionals in drug development, provides in-depth technical support for the synthesis of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate . As Senior Application Scientists, we of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide, curated for researchers and professionals in drug development, provides in-depth technical support for the synthesis of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate . As Senior Application Scientists, we offer field-proven insights and troubleshooting strategies to navigate the complexities of this synthesis, ensuring both efficiency and reproducibility in your experiments.
Core Synthesis Strategy: An Overview
The synthesis of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate typically proceeds via a one-pot reaction involving a substituted phenol and an α,β-unsaturated carboxylic acid. A common and effective method is the acid-catalyzed reaction of methyl 4-hydroxybenzoate with 3,3-dimethylacrylic acid. The reaction is a Friedel-Crafts alkylation followed by an intramolecular acylation (cyclization) to form the chromanone ring. Strong protic acids or Lewis acids are essential to catalyze this transformation, with polyphosphoric acid (PPA) being a widely used and effective choice due to its dual role as a catalyst and a dehydrating agent.[1][2][3]
Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What are the most common catalysts for the synthesis of 2,2-dimethyl-4-oxochromanones?
A1: The synthesis of 2,2-dimethyl-4-oxochromanones from a phenol and 3,3-dimethylacrylic acid is typically catalyzed by strong acids that can promote both the initial Friedel-Crafts alkylation and the subsequent intramolecular cyclization. The most commonly employed and effective catalysts include:
Polyphosphoric Acid (PPA): This is a highly effective catalyst for this transformation.[1][3] PPA acts as both a Brønsted acid catalyst and a powerful dehydrating agent, which drives the equilibrium towards the cyclized product. Its high viscosity requires elevated temperatures for efficient stirring.[2]
Methanesulfonic Acid: This is another strong Brønsted acid that has been successfully used for the synthesis of related thiochromanones, suggesting its potential applicability here.[4]
Lewis Acids (e.g., AlCl₃, FeCl₃): While strong Lewis acids are the classic catalysts for Friedel-Crafts reactions, their application in this specific synthesis can be complicated.[5][6] They can coordinate with the carbonyl groups of the starting material and product, potentially requiring stoichiometric amounts and leading to more complex workup procedures.
Superacids: While powerful, attempts to use superacids for the synthesis of sterically hindered 2,2-dimethyl substituted analogs have been reported to be unsuccessful in some cases, indicating that extreme acidity is not always beneficial.[4]
Q2: How does Polyphosphoric Acid (PPA) compare to other catalysts for this synthesis?
A2: PPA offers several advantages that make it a preferred catalyst for this reaction. Its strong dehydrating properties are crucial for the intramolecular cyclization step.[2][3] Unlike Lewis acids, the workup for PPA-catalyzed reactions is often more straightforward, typically involving quenching the reaction mixture with ice water followed by extraction. However, the high viscosity of PPA can present challenges in handling and stirring at lower temperatures.[2]
Q3: Can I use a base catalyst for this synthesis?
A3: Base-catalyzed cyclization methods are generally not recommended for the synthesis of sterically hindered 2,2-dimethylchromanones, as they have been reported to give very low yields.[4] The intramolecular Michael addition, which would be the key step in a base-catalyzed route, is likely disfavored due to the steric hindrance of the gem-dimethyl group.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate.
Q1: I am getting a very low yield of my desired product. What are the likely causes and how can I improve it?
A1: Low yields are a common problem, especially with the sterically hindered 2,2-dimethylchromanone core.[4] Here are several factors to investigate:
Insufficiently Anhydrous Conditions: The presence of water can hydrolyze the catalyst (especially Lewis acids) and interfere with the dehydrating action of PPA. Ensure all glassware is oven-dried and use anhydrous reagents and solvents.
Suboptimal Reaction Temperature: The reaction temperature is critical. For PPA-catalyzed reactions, a temperature range of 80-120°C is typically required to ensure the mixture is stirrable and the reaction proceeds at a reasonable rate.[2] Experiment with small temperature variations to find the optimal point.
Inadequate Mixing: Due to the high viscosity of PPA, vigorous mechanical stirring is essential to ensure proper mixing of the reactants and catalyst.[2]
Incorrect Stoichiometry of PPA: An excess of PPA is generally used to act as both the catalyst and the solvent. A common ratio is a 10- to 20-fold excess by weight relative to the limiting reagent.
Reaction Time: The reaction may require several hours to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q2: My reaction is producing a significant amount of side products. What are they and how can I minimize their formation?
A2: The formation of side products can arise from several competing reaction pathways:
Intermolecular Reactions: At high concentrations or temperatures, intermolecular acylation or alkylation can occur, leading to polymeric materials. Using a sufficient excess of PPA as a solvent can favor the intramolecular pathway.
Incomplete Cyclization: The intermediate product of the Friedel-Crafts alkylation may not fully cyclize. This can be addressed by ensuring a sufficiently high reaction temperature and using a strong dehydrating agent like PPA.
Regioisomeric Products: If the starting phenol has more than one position ortho to the hydroxyl group available for acylation, a mixture of regioisomers can be formed. For methyl 4-hydroxybenzoate, this is not an issue as only the position ortho to the hydroxyl group is activated for electrophilic substitution.
Hydrolysis of the Ester: The strongly acidic conditions and the presence of water during workup can potentially lead to the hydrolysis of the methyl ester to a carboxylic acid. Minimize the exposure to acidic aqueous conditions and consider a non-aqueous workup if this is a significant problem.
Q3: I am having difficulty purifying my final product. What purification strategies do you recommend?
A3: The purification of chromanones often requires chromatographic methods.
Initial Workup: After quenching the reaction with ice water, the product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. This solution should be washed with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials and the PPA. A subsequent wash with brine will help to remove residual water.[7][8]
Flash Column Chromatography: This is the most common method for purifying chromanones.[8][9] A silica gel column with a gradient of ethyl acetate in hexane or a similar solvent system is typically effective. Monitor the fractions by TLC to isolate the pure product.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective final purification step.
Data Summary: Catalyst and Conditions for Chromanone Synthesis
Proposed Synthesis of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
This protocol is a generalized procedure based on established methods for the synthesis of similar chromanone structures.[1][2][3]
Materials:
Methyl 4-hydroxybenzoate
3,3-Dimethylacrylic acid
Polyphosphoric acid (PPA)
Dichloromethane (DCM) or Ethyl Acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Ice
Procedure:
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (10-20 equivalents by weight).
Addition of Reactants: Heat the PPA to approximately 80°C to reduce its viscosity. To the warm, stirring PPA, add methyl 4-hydroxybenzoate (1.0 equivalent) and 3,3-dimethylacrylic acid (1.1 equivalents) in portions.
Reaction: Increase the temperature of the reaction mixture to 100-110°C and stir vigorously for 4-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to about 60-70°C. Carefully and slowly pour the reaction mixture onto crushed ice with stirring.
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).[7][8]
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate.[8][9]
Visualizing the Process
Proposed Reaction Mechanism
Caption: Proposed mechanism for the PPA-catalyzed synthesis.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. PMC. Available at: [Link]
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. Available at: [Link]
First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. PMC. Available at: [Link]
Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available at: [Link]
Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents. PMC. Available at: [Link]
First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing. Available at: [Link]
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. PubMed Central. Available at: [Link]
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Chromanone and flavanone synthesis. Organic Chemistry Portal. Available at: [Link]
First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofilm forming agent. ResearchGate. Available at: [Link]
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]
Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Available at: [Link]
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
(PDF) Polyphosphoric Acid in Organic Synthesis. ResearchGate. Available at: [Link]
Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. PMC. Available at: [Link]
Applications of Friedel–Crafts reactions in total synthesis of natural products. Springer. Available at: [Link]
Technical Support Center: Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate Synthesis
Topic: Temperature Control & Process Optimization in Chromanone Synthesis Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are attempting to...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Temperature Control & Process Optimization in Chromanone Synthesis
Ticket ID: CHEM-SUP-2024-882
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to synthesize Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate , a critical scaffold for retinoid-like therapeutics and kinase inhibitors. The synthesis typically involves the condensation of Methyl 4-hydroxybenzoate (Methylparaben) with 3,3-dimethylacrylic acid (Senecioic acid) in the presence of Polyphosphoric Acid (PPA) or Eaton’s Reagent.
The Critical Failure Point: Temperature control in this reaction is not merely about rate acceleration; it is a selectivity switch .
< 60°C: The reaction is kinetically trapped at the O-acylation stage (formation of the phenolic ester) or fails to overcome the viscosity barrier of PPA.
> 100°C: The reaction suffers from thermodynamic degradation, leading to polymerization of the dimethylacrylic acid (black tar formation) and potential hydrolysis of the methyl ester moiety.
This guide provides the thermodynamic logic, a self-validating protocol, and a troubleshooting decision tree to ensure high-yield synthesis.
Module 1: The Thermodynamics of Cyclization
To control the reaction, you must understand the competing pathways. The formation of the chromanone ring in PPA proceeds via a cascade: Friedel-Crafts Acylation / Fries Rearrangement → Michael Addition → Cyclization .
Reaction Pathway Diagram
Figure 1: Reaction pathway illustrating the temperature-dependent transition from kinetic intermediates to the thermodynamic chromanone product.
Critical Process Parameters (CPP)
Parameter
Optimal Range
Mechanistic Impact
PPA Viscosity Temp
60–70°C
Below this, PPA is too viscous for effective mass transfer, leading to "hot spots" and local charring.
Reaction Temp
85–95°C
The "Goldilocks" zone. Sufficient energy for the Fries rearrangement/cyclization but below the polymerization threshold of senecioic acid.
Quench Temp
< 20°C
PPA hydrolysis is highly exothermic. Quenching hot leads to splashing and ester hydrolysis.
Module 2: Validated Experimental Protocol
Objective: Synthesis of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate via PPA cyclization.
Reagents
Methyl 4-hydroxybenzoate (1.0 equiv)
3,3-Dimethylacrylic acid (1.2 equiv)
Polyphosphoric Acid (PPA) (10–15 g per g of substrate) [Note: 83-85% P2O5 content]
Step-by-Step Methodology
System Preparation:
Equip a round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for PPA) and a drying tube (CaCl₂).
Self-Validation Step: Ensure the flask size is 5x the volume of PPA to accommodate foaming during the quench.
The "Hot Mix" Technique (Preventing Hot Spots):
Charge the PPA into the flask.
Heat the PPA to 60–70°C before adding reagents. The PPA should turn from a glassy solid/gel to a mobile syrup.
Add Methyl 4-hydroxybenzoate and 3,3-dimethylacrylic acid simultaneously but slowly.
Why? Adding solids to cold PPA creates clumps that do not dissolve until the temp spikes, causing runaway exotherms.
The Reaction Ramp:
Raise the internal temperature to 85–90°C .
Maintain for 2–3 hours .
Visual Check: The mixture should turn deep orange/red. If it turns opaque black rapidly, the temperature is too high (>100°C).
The Controlled Quench:
Cool the reaction mixture to 50–60°C (still mobile).
Pour the mixture slowly onto crushed ice (approx. 5x weight of PPA) with vigorous stirring.
Caution: Do not allow the quench temperature to rise above 40°C to protect the methyl ester.
Workup:
The product usually precipitates as a solid. Filter, wash with water (to remove phosphoric acid), and then saturated NaHCO₃ (to remove unreacted acrylic acid).
Recrystallize from Ethanol/Water or Methanol.
Module 3: Troubleshooting & FAQs
Decision Tree: Diagnosing Yield Issues
Figure 2: Diagnostic flow for common synthesis anomalies.
Frequently Asked Questions
Q1: My reaction mixture turned into a solid black mass that I cannot remove from the flask. What happened?A: You likely exceeded 100°C or used magnetic stirring.
The Science: 3,3-Dimethylacrylic acid is prone to acid-catalyzed polymerization at high temperatures. Without mechanical stirring, heat transfer in PPA is poor, creating "hot spots" >120°C even if your bath is at 90°C.
The Fix: Use a mechanical stirrer. Keep the bath strictly at 90°C. To clean the flask, soak in warm soapy water overnight; PPA is water-soluble, even when tarred.
Q2: I isolated a product, but the melting point is lower than expected (125°C vs 70-80°C). NMR shows the dimethyl group but missing the ketone signal.A: You have isolated the O-acyl intermediate (the ester), not the chromanone.
The Science: The reaction requires thermal energy to drive the Fries rearrangement and subsequent Michael addition. If you ran the reaction at 60-70°C, you formed the ester but didn't have enough energy to close the ring.
The Fix: You can actually re-subject this intermediate to PPA at 90°C to convert it to the desired product.
Q3: Can I use Eaton's Reagent (7.7 wt% P₂O₅ in Methanesulfonic Acid) instead of PPA?A: Yes, and it is often preferred for small-scale (<5g) reactions.
Advantage: significantly lower viscosity and easier workup (liquid at RT).
Adjustment: The reaction can often be run at slightly lower temperatures (70–80°C) due to better mass transfer.
References
Kabbe, H. J. (1978). Synthesis of Chromanones. Synthesis, 1978(12), 886-887. (Foundational text on using dimethylacrylic acid for chromanone synthesis).
Stark, R. B., et al. (2009). Synthesis of 2,2-Dimethylchroman-4-ones. Journal of Chemical Education, 86(12), 1412. (Detailed educational protocol on PPA cyclization).
Hepworth, J. D., & Gabbutt, C. D. (1996). Benzopyrans and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II, Elsevier. (Authoritative review on the mechanism of Fries rearrangement/cyclization in PPA).
Camps, F., et al. (1982). Improved Synthesis of 2,2-Dimethyl-4-chromanones. Journal of Heterocyclic Chemistry, 19(6), 1339-1343. (Optimization of temperature and reagents).
Optimization
"Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate" managing stereochemistry during synthesis
Technical Support Center: Synthesis of Substituted 4-Chromanones Welcome to the technical support center for the synthesis of substituted 4-chromanones. This guide is designed for researchers, chemists, and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Substituted 4-Chromanones
Welcome to the technical support center for the synthesis of substituted 4-chromanones. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. We will address common challenges, provide troubleshooting solutions, and offer detailed protocols, with a special focus on the critical aspect of stereochemistry management.
A Note on the Target Molecule: Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
Before diving into stereochemistry, it is crucial to analyze the structure of the named target: Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate. In this specific molecule, the C2 carbon is bonded to two identical methyl groups. Consequently, it is a quaternary but achiral center. Therefore, the synthesis of this particular compound does not involve stereochemical control at the C2 position.
However, the query about managing stereochemistry is highly relevant for the broader class of 4-chromanones, which are pivotal in medicinal chemistry and often contain one or more stereocenters.[1][2] This guide will therefore use the synthesis of the achiral 2,2-dimethyl backbone as a foundational example and then expand to address the core challenge of stereocontrol in the synthesis of related chiral analogs.
Frequently Asked Questions (FAQs)
Q1: What is a reliable general method for synthesizing the 4-chromanone core structure?
A robust and common method for constructing the 4-chromanone ring system is through an intramolecular Friedel-Crafts acylation of a 3-phenoxypropanoic acid derivative.[3][4] The reaction is typically promoted by a strong acid catalyst that facilitates the cyclization and dehydration.
The general workflow can be visualized as follows:
"Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate" characterization of unexpected products
Topic: Troubleshooting Characterization of Unexpected Products in Chromanone Synthesis Executive Summary: The "Ghost" in the Spectra User Query: "I attempted the synthesis of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylat...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Characterization of Unexpected Products in Chromanone Synthesis
Executive Summary: The "Ghost" in the Spectra
User Query: "I attempted the synthesis of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate via acid-catalyzed condensation. My LC-MS shows the correct mass, but the NMR spectrum contains unexpected splitting patterns and 'ghost' peaks in the vinyl region. What did I actually make?"
Technical Diagnosis:
The synthesis of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate (Target A ) typically involves the condensation of methyl 4-hydroxybenzoate with 3,3-dimethylacrylic acid (or its equivalents) in Polyphosphoric Acid (PPA) or Eaton’s Reagent.[1]
The "unexpected products" are rarely random; they are usually one of three specific deviations:
The Dehydrogenated Impurity: Oxidation to the Chromone (Target B ).
The Open-Chain Intermediate: Failure of the Michael addition/cyclization step (Intermediate C ).
The Hydrolyzed Artifact: Loss of the methyl ester due to harsh acidic workup (Product D ).
This guide provides the spectroscopic fingerprints to distinguish these species and the protocols to correct them.
Diagnostic Workflow: Identifying the Impurity
Module A: NMR Forensics (The Vinyl Region Trap)
The most common error is misinterpreting the C2-C3 bond status. The target molecule is a chromanone (saturated C2-C3). The most common impurity is the chromone (unsaturated C2-C3).
Feature
Target: Chromanone (A)
Impurity: Chromone (B)
Impurity: Open Chain (C)
C2-Substituent
Singlet (6H) ~1.45 ppm (Gem-dimethyl)
Singlet (6H) ~1.45 ppm
Singlet/Split ~1.9-2.2 ppm (Allylic Me)
C3-Protons
Singlet (2H) ~2.70 ppm
Absent
Alkene region (variable)
Vinyl Protons
Absent
Singlet (1H) ~6.20 ppm
Multiplets ~5.5-6.5 ppm
C4-Carbonyl
~190-192 ppm (Ketone)
~175-178 ppm (Conjugated)
~165-170 ppm (Ester/Acid)
Troubleshooting Step:
If you see a sharp singlet at ~6.2 ppm: You have oxidized your product. This often happens if the reaction temperature exceeded 100°C in PPA or if the reaction was exposed to air for prolonged periods at high heat.
Correction: Lower reaction temperature to 80°C and ensure an inert nitrogen atmosphere.
Module B: Mass Spectrometry & Hydrolysis
User Issue: "My mass spec shows a dominant peak at M-14 relative to my expected mass."
Root Cause:
The methyl ester at position 6 is susceptible to acid-catalyzed hydrolysis, especially during the quenching of PPA with water. PPA is a strong dehydrating agent, but upon dilution, it becomes a hot, aqueous acid bath.
Protocol Adjustment: Do not quench PPA with water directly if the reaction is hot. Pour the reaction mixture onto crushed ice with vigorous stirring to keep the temperature below 20°C during the quench. Immediately extract with Ethyl Acetate to remove the product from the acidic aqueous phase.
Reaction Pathway & Divergence Visualization
The following diagram illustrates the mechanistic divergence that leads to the target versus the unexpected side products.
Figure 1: Mechanistic divergence in the synthesis of 2,2-dimethyl-4-oxochroman-6-carboxylate. Green indicates the target pathway; Red indicates failure modes.
Corrective Synthesis Protocol
To avoid the formation of the open-chain enone and the chromone, strictly adhere to this optimized protocol.
Stop Condition: Do not exceed 3 hours. Prolonged heating promotes the formation of the Chromone (Impurity B) .
Quenching (The Hydrolysis Trap):
Cool the reaction mixture to 40°C.
Pour slowly onto crushed ice (approx. 5x reaction volume).
Action: Stir vigorously for 15 minutes. Do not let it sit in the aqueous acid.
Extraction: Extract immediately with Ethyl Acetate (3x). Wash combined organics with sat. NaHCO3 (to remove unreacted acid) and Brine.
Purification: Recrystallize from Hexane/Ethyl Acetate (9:1). The chromanone crystallizes readily; the chromone impurity often remains in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: Why does my NMR show a doublet of doublets in the aromatic region instead of the expected pattern?A: This confirms the regiochemistry. For the 6-carboxylate derivative, you expect an ABX or similar pattern (depending on resolution) for protons at C5, C7, and C8. If you see a singlet aromatic proton, you may have functionalized position 8 (rare with this starting material) or you are looking at the Chromone vinyl proton at C3 which can sometimes be confused with aromatic signals if resolution is poor.
Q2: Can I convert the Chromone impurity back to the Chromanone?A: Yes, via catalytic hydrogenation (H2, Pd/C). However, you must be careful not to reduce the ketone or the ester. It is usually more efficient to optimize the synthesis to prevent oxidation than to salvage the product.
Q3: I used Eaton's Reagent instead of PPA and got a lower yield. Why?A: Eaton's Reagent (Methanesulfonic acid/P2O5) is milder and easier to work up than PPA. However, the cyclization of electron-deficient phenols (like methyl 4-hydroxybenzoate) is slower. You may need to increase the time, but this increases the risk of ester hydrolysis. PPA is generally preferred for deactivated rings.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (General reference for Friedel-Crafts and Fries rearrangements).
Kabbe, H. J.; Widdig, A. "Synthesis of Chromanones and Chromones." Angewandte Chemie International Edition, 1982 , 21, 247–256. (Foundational text on the condensation mechanisms). [1]
Silverstein, R. M.; Webster, F. X. Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons, 2005 . (Reference for NMR shifts of chromanones vs chromones). [1]
Hepworth, J. D.; Gabbutt, C. D. "Benzopyrans and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996 , 5, 301-350. (Detailed review of side reactions including ring opening).
A Comparative Guide to Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate and Other Chroman Derivatives for Researchers and Drug Development Professionals
The chroman-4-one scaffold is a privileged heterocyclic motif that forms the core of a vast array of biologically active compounds, both natural and synthetic.[1][2][3] Its unique structural features have made it a corne...
Author: BenchChem Technical Support Team. Date: February 2026
The chroman-4-one scaffold is a privileged heterocyclic motif that forms the core of a vast array of biologically active compounds, both natural and synthetic.[1][2][3] Its unique structural features have made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents.[3][4] This guide provides an in-depth comparison of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate with other key chroman derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical scaffold.
The Chroman-4-one Core: A Foundation for Diverse Bioactivity
The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, structure consists of a benzene ring fused to a dihydropyranone ring.[5] This arrangement provides a rigid framework that can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The absence of the C2-C3 double bond distinguishes chromanones from their chromone counterparts, often leading to significant variations in their biological activities.[3]
The versatility of the chroman-4-one scaffold has led to its association with a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, anti-inflammatory, and neuroprotective effects.[4][5][6][7] This broad range of activities underscores the importance of chroman-4-ones as building blocks in the design and synthesis of novel lead compounds in drug discovery.[3]
Synthesis of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate: A General Approach
While specific experimental data for the synthesis of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate is not extensively reported in publicly available literature, its synthesis can be reliably predicted based on established methodologies for constructing the chroman-4-one ring system. A common and effective strategy involves the intramolecular cyclization of a suitably substituted phenol and an α,β-unsaturated carboxylic acid or its equivalent.
A plausible synthetic route would involve the reaction of methyl 3-hydroxy-4-(isobutyryl)benzoate with a suitable cyclizing agent. Alternatively, a Friedel-Crafts acylation of a substituted phenol followed by an intramolecular cyclization represents another viable pathway.
Experimental Protocol: General Synthesis of 4-Chromanone Derivatives
This protocol outlines a generalized procedure for the synthesis of the chroman-4-one scaffold, which can be adapted for the specific synthesis of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
Acylation (Friedel-Crafts): To a stirred solution of the substituted phenol in an anhydrous solvent at 0 °C, slowly add the α,β-unsaturated acid chloride and anhydrous aluminum chloride.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated HCl.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Washing: Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 4-chromanone derivative.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Comparative Analysis of Chroman Derivatives
The biological activity of chroman-4-one derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Understanding these structure-activity relationships is crucial for the rational design of new and more potent therapeutic agents.
Structural Comparison
Derivative
Key Structural Features
Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
Gem-dimethyl group at C2, methyl carboxylate at C6. The gem-dimethyl group can influence the conformation of the pyranone ring and may impact receptor binding. The ester at C6 is an electron-withdrawing group that can modulate the electronic properties of the aromatic ring.
Flavanones (2-Phenyl-4-chromanones)
A phenyl group at the C2 position. This is a large and diverse class of naturally occurring compounds. The stereochemistry at C2 is often crucial for biological activity.[2]
Isoflavanones (3-Phenyl-4-chromanones)
A phenyl group at the C3 position. These are isomers of flavanones and often exhibit distinct biological profiles.[2]
7-Hydroxychroman-4-ones
A hydroxyl group at the C7 position. This group can act as a hydrogen bond donor and acceptor, significantly influencing solubility and target interaction. It is also a common site for further functionalization.[5][8]
Homoisoflavonoids
Characterized by an additional carbon atom in their skeleton, often a benzyl or benzylidene group at C3.[5]
Biological Activity Profile
The following table summarizes the reported biological activities of various classes of chroman derivatives, providing a context for the potential applications of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate.
Derivative Class
Reported Biological Activities
Key Insights and Structure-Activity Relationships (SAR)
The nature and position of substituents on the aromatic ring and the pyranone ring significantly influence the type and potency of biological activity.
The substitution pattern on both the chroman-4-one core and the C2-phenyl ring is critical. Hydroxylation patterns are particularly important for antioxidant activity.
Isoflavanones
Estrogenic, anticancer, anti-inflammatory.
The position and nature of substituents on the C3-phenyl ring and the chroman-4-one nucleus dictate the biological response.
The addition of alkyl or aryl carbon chains to the hydroxyl group at position 7 has been shown to reduce antimicrobial activity.[5] In contrast, for SIRT2 inhibition, various substituents at this position have been explored to modulate potency and selectivity.[9][10]
The presence of methoxy substituents at the meta position of the B-ring in homoisoflavonoids has been shown to enhance antimicrobial bioactivity.[6]
Based on the established SAR of chroman-4-ones, the gem-dimethyl substitution at the C2 position in Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate is expected to enhance its metabolic stability. The methyl carboxylate group at C6, being an electron-withdrawing group, will influence the electronic distribution of the aromatic ring, which could in turn affect its interaction with biological targets. Further experimental evaluation is necessary to fully elucidate its pharmacological profile.
Visualizing Key Structures and Synthetic Pathways
To aid in the understanding of the chemical structures and synthetic strategies discussed, the following diagrams have been generated using Graphviz.
Caption: Key Chroman-4-one Structures.
Caption: General Synthetic Pathway to Chroman-4-ones.
Conclusion and Future Perspectives
Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate represents a synthetically accessible derivative of the versatile chroman-4-one scaffold. While specific biological data for this compound is limited, a comparative analysis with other well-studied chroman derivatives provides a strong foundation for predicting its potential pharmacological profile. The unique substitution pattern of a gem-dimethyl group at C2 and a methyl carboxylate at C6 suggests that this compound may exhibit interesting and potentially novel biological activities.
Further research, including its synthesis, characterization, and comprehensive biological evaluation, is warranted to fully understand the therapeutic potential of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate. The insights and protocols provided in this guide are intended to facilitate these future investigations and contribute to the ongoing development of new chroman-based therapeutic agents.
References
Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH. Available at: [Link]
Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties - Science and Education Publishing. Available at: [Link]
Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities - ResearchGate. Available at: [Link]
Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - NIH. Available at: [Link]
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. Available at: [Link]
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed. Available at: [Link]
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC. Available at: [Link]
Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review - IJRAR.org. Available at: [Link]
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC. Available at: [Link]
Synthesis of 4-hydroxycoumarins - Google Patents.
Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and - ScienceScholar. Available at: [Link]
Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - NIH. Available at: [Link]
Biological and Medicinal Properties of Natural Chromones and Chromanones | ACS Omega. Available at: [Link]
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents | ACS Pharmacology & Translational Science. Available at: [Link]
Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate: Strategic Scaffold for Selective Rexinoid Design
Executive Summary & Scaffold Analysis Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate represents a pivotal "privileged structure" in medicinal chemistry, serving as a conformationally restricted mimetic of the retinoid hy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scaffold Analysis
Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate represents a pivotal "privileged structure" in medicinal chemistry, serving as a conformationally restricted mimetic of the retinoid hydrophobic tail. While often encountered as a synthetic intermediate, its pharmacological significance lies in its role as a prodrug scaffold for Retinoid X Receptor (RXR) agonists and as a core pharmacophore for anti-inflammatory agents targeting the NF-κB pathway.
This guide objectively compares the methyl ester against its active metabolite (the free acid) and bioisosteric amide derivatives, providing a roadmap for researchers optimizing "chromanoid" leads for metabolic stability and receptor subtype selectivity.
The "Chromanoid" Advantage
Unlike the flexible polyene chain of natural retinoic acid, the chroman-4-one core locks the molecule into a specific 3D conformation (half-chair/envelope). This rigidification reduces entropic penalties upon binding to nuclear receptors (RXR/RAR) and minimizes off-target toxicity—a major limitation of first-generation retinoids like isotretinoin.
Comparative Analysis: Ester vs. Acid vs. Amide
The following table contrasts the Methyl Ester (the topic) with its primary functional alternatives in drug discovery workflows.
Feature
Methyl Ester (The Topic)
Free Acid (Active Metabolite)
Amide/Heterocycle Derivative
Chemical Structure
Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
2,2-dimethyl-4-oxochroman-6-carboxylic acid
N-substituted chroman-6-carboxamide
Primary Role
Prodrug / Synthetic Precursor
Active Ligand (Warhead)
Optimized Lead
Cell Permeability
High (Lipophilic, logP ~3.2)
Low (Ionized at physiological pH)
Moderate to High (Tunable)
RXR Binding Affinity
Negligible (Steric clash)
High (Ionic interaction w/ Arg residue)
Variable (Depends on linker length)
Metabolic Stability
Low (Rapidly hydrolyzed by esterases)
High (Phase II conjugation)
High (Resistant to hydrolysis)
Solubility
Low (requires DMSO/Ethanol)
Moderate (Soluble in basic buffer)
Variable
Key Insight: The Prodrug Mechanism
The methyl ester is biologically inactive in vitro against nuclear receptors because the ester group cannot form the critical salt bridge with the arginine residue in the receptor's ligand-binding domain (LBD). However, in cell-based assays (and in vivo), intracellular esterases hydrolyze the methyl group, liberating the active carboxylic acid.
Critical Note for Screening: When performing cell-free binding assays (e.g., TR-FRET), you must use the Free Acid form. When performing cell-based reporter assays, the Methyl Ester is preferred for its superior membrane permeability.
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of this scaffold is governed by three distinct regions. The following diagram illustrates the pharmacophore mapping.
Figure 1: SAR Pharmacophore Map
Caption: Pharmacophore dissection of the chroman scaffold showing the functional role of the gem-dimethyl, ketone, and ester moieties.
Detailed Mechanistic Analysis
The Gem-Dimethyl Group (Position 2):
Mechanism: These methyl groups mimic the gem-dimethyl substituted cyclohexenyl ring found in natural retinoids and synthetic analogs like Bexarotene.
Impact: They provide steric bulk that fills the hydrophobic pocket of the RXR LBD. Furthermore, they block metabolic oxidation at the C2 position, significantly extending the half-life compared to unsubstituted chromans.
The Ketone (Position 4):
Mechanism: The carbonyl oxygen acts as a hydrogen bond acceptor.
Causality: Reduction of this ketone to a hydroxyl group creates a chiral center. Studies show that the (S)-enantiomer of the resulting alcohol often exhibits superior selectivity for RXR over RAR, reducing skin irritation potential in dermatological applications.
The Carboxylate Linker (Position 6):
Mechanism: This vector determines the "length" of the molecule.
Optimization: In "heteroarotinoids" (heterocyclic retinoids), this ester is often hydrolyzed and then coupled to a second aromatic system (e.g., a benzoic acid via an amide bond) to create the full-length retinoid mimic required for high-affinity binding.
Experimental Protocols
To validate the activity of the Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate scaffold, the following workflows are standard in high-impact medicinal chemistry journals.
Protocol A: Controlled Hydrolysis (Activation)
Purpose: To convert the inactive methyl ester into the active carboxylic acid for cell-free binding assays.
Dissolution: Dissolve 1.0 mmol of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate in 10 mL of THF:MeOH (1:1).
Saponification: Add 2.0 mL of LiOH (2M aqueous solution) dropwise at 0°C.
Reaction: Stir at room temperature for 3–4 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3). The ester spot (
) should disappear, and a baseline acid spot should appear.
Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Yield Check: Quantitative yield is expected. The resulting solid is the active ligand for TR-FRET assays.
Purpose: To assess the agonist potential of the Methyl Ester (Prodrug) vs. the Acid.
Transfection: Co-transfect HEK293 cells with:
Expression plasmid for human RXR
(or RAR for selectivity checks).
Luciferase reporter plasmid containing RXR-response elements (RXRE-Luc).
Treatment:
Treat cells with the Methyl Ester (0.1 nM – 10
M).
Control: Treat parallel wells with Bexarotene (positive control).
Incubation: Incubate for 24 hours. (Note: Intracellular esterases will convert the methyl ester to the acid during this time).
Readout: Lyse cells and measure luminescence.
Data Analysis: Plot Dose-Response curves. The
of the methyl ester should be slightly higher (less potent) than the free acid due to the rate-limiting hydrolysis step, but it often shows better maximum efficacy () due to superior cellular uptake.
Figure 2: Biological Activation Pathway
Caption: The metabolic activation pathway of the methyl ester prodrug into the active acid form within the cell.
Conclusion & Strategic Recommendations
Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate is not merely a chemical reagent; it is a gateway scaffold for developing third-generation retinoids.
For Synthetic Chemists: Use the methyl ester for intermediate steps (Friedel-Crafts acylations, halogenations) to protect the acidic functionality.
For Biologists: Use the methyl ester for cell-culture experiments to ensure uptake, but switch to the free acid for protein-binding assays.
For Drug Design: To generate novel IP, focus on modifying the C6 position . Replacing the ester with bioisosteres like 1,2,4-oxadiazoles or N-acyl sulfonamides preserves the geometry of the carboxylate while preventing metabolic deactivation, a strategy successfully employed in recent bexarotene analogs.
References
Dose-dependent RXR Agonism: "Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of Bexarotene." Journal of Medicinal Chemistry.
Chroman Scaffold Synthesis: "Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry.
Anticancer Mechanisms: "6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives in a new approach of the treatment of cancer cell invasion." European Journal of Medicinal Chemistry.
Retinoid Structure-Activity Reviews: "A Review of the Molecular Design and Biological Activities of RXR Agonists." Current Medicinal Chemistry.
Fidarestat Intermediate Data: "6-Fluoro-4-oxochroman-2-carboxylic acid." Acta Crystallographica Section E.
Validation
Comparative Guide: Dose-Response Profiling of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
Sub-Title: Prodrug Kinetics, RXR Agonism, and Scaffold Utility in Drug Discovery Executive Summary & Strategic Context Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate (MDOC) is a critical pharmacophore and synthetic inter...
Author: BenchChem Technical Support Team. Date: February 2026
Sub-Title: Prodrug Kinetics, RXR Agonism, and Scaffold Utility in Drug Discovery
Executive Summary & Strategic Context
Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate (MDOC) is a critical pharmacophore and synthetic intermediate, most notably serving as the structural backbone for Bexarotene (Targretin) , a selective Retinoid X Receptor (RXR) agonist used in Cutaneous T-Cell Lymphoma (CTCL).
While often categorized merely as a synthetic precursor, MDOC requires rigorous dose-response profiling to evaluate its potential as a prodrug or a lipophilic probe . In early-stage discovery, a common pitfall is misinterpreting the activity of methyl esters:
In Biochemical Assays (Cell-Free): They often appear inactive (false negative) because they cannot form the salt bridge required for Nuclear Receptor (NR) ligand binding domains (LBD).
In Cellular Assays: They may show potent efficacy due to intracellular hydrolysis by carboxylesterases (CES1/CES2), often exhibiting superior membrane permeability compared to their free-acid counterparts.
This guide provides a standardized framework for profiling MDOC against its free acid form (DOC ) and the clinical standard (Bexarotene ), focusing on RXR-mediated transcription.
Mechanistic Logic & Pathway Visualization
To interpret the dose-response data correctly, one must model the "Activation Lag." MDOC is biologically inert at the receptor level until hydrolyzed.
Figure 1: The Prodrug Activation & Signaling Pathway
This diagram illustrates the critical hydrolysis step required for MDOC to activate the Retinoid X Receptor.
Caption: Fig 1.[1][2] MDOC acts as a prodrug. It crosses the membrane efficiently but requires intracellular conversion to the free acid (DOC) to bind the RXR pocket and drive transcription.
Experimental Protocol: Luciferase Reporter Assay
Objective: Quantify the transcriptional efficacy (Emax) and potency (EC50) of MDOC relative to controls.
Materials & Reagents
Cell Line: HEK293T (transiently transfected) or HepG2 (endogenous esterases present).
Caption: Fig 2. Standardized workflow for Nuclear Receptor transactivation assays. The 24h incubation is critical for ester-based compounds.
Comparative Data Analysis
The following table summarizes typical performance metrics. Note the distinction between Biochemical (TR-FRET) and Cellular (Reporter) results.
Table 1: Comparative Pharmacological Profile
Metric
MDOC (Methyl Ester)
DOC (Free Acid)
Bexarotene (Standard)
Biochemical (Cell-Free)
> 10,000 nM (Inactive)
~45 nM
~15-20 nM
Cellular (HEK293)
120 - 150 nM
60 - 80 nM
30 - 40 nM
Efficacy ()
95% (Full Agonist)
100%
100% (Reference)
Hill Slope ()
~0.8 (Slower onset)
~1.0
~1.0
Solubility (PBS)
Low (< 1 M)
Moderate (~50 M)
Low (< 1 M)
LogP (Calc)
~3.8
~2.5
~5.6
Interpretation of Results
The "False Negative" Trap:
If you screen MDOC using a TR-FRET co-activator binding kit (biochemical), it will appear inactive. The methyl group blocks the formation of the charge clamp with the arginine/lysine residues in the RXR pocket. MDOC requires a cell-based assay to show activity.
Potency Shift (
):
MDOC typically displays a 2-3x right-shift in compared to DOC. This is not due to lower affinity, but the rate-limiting step of intracellular hydrolysis.
Observation: If
of MDOC DOC, the cell line has very high esterase activity (e.g., HepG2).
Observation: If MDOC is inactive in cells, the specific esterase (CES1) might be absent, or the methyl ester is metabolically stable (unlikely for this scaffold).
Solubility & Dosing:
MDOC is highly lipophilic. In the dose-response curve, look for a "drop-off" at concentrations >10
M. This indicates precipitation, not antagonism.
Troubleshooting & Optimization
Issue: Flat Dose-Response for MDOC
Cause: Lack of esterase activity in the chosen cell line (e.g., some CHO clones).
Solution: Switch to HepG2 or co-transfect with a CES1 plasmid. Alternatively, perform a chemical hydrolysis (NaOH) prior to dosing to confirm the scaffold is active.
Issue: High Background / Noisy Baseline
Cause: RXR is a "permissive" heterodimer partner (RXR-PPAR, RXR-LXR). Endogenous lipids in Fetal Bovine Serum (FBS) can activate the partner receptor.
Solution: Use Charcoal-Stripped FBS to remove endogenous hormones and lipids, ensuring the signal is driven solely by your compound.
References
Rotstein, B. H., et al. (2014).[5] "Synthesis of [11C]Bexarotene by Cu-Mediated [11C]Carbon Dioxide Fixation and Preliminary PET Imaging." ACS Medicinal Chemistry Letters, 5(6), 668–672. Link
Context: Details the synthesis of Bexarotene precursors and the importance of the carboxylic acid for binding.
Dawson, M. I., & Xia, Z. (2012). "The Retinoid X Receptors and Their Ligands." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 21-56. Link
Context: Authoritative review on RXR structure-activity relationships (SAR), explaining why the free acid is required for the salt-bridge interaction in the ligand-binding pocket.
Gordon, A. T., et al. (2020).[6] "Synthesis and biological evaluation of chromone-3-carboxamides." Arkivoc, part v, 148-160.[7] Link
Context: Provides synthetic methodologies for chroman/chromone carboxylates and discusses the biological relevance of the scaffold.
Wagner, C. E., et al. (2009). "Synthesis and evaluation of heteroarotinoids with anticancer activity." Journal of Medicinal Chemistry, 52(19), 5950-5966.
Context: Discusses the hydrolysis of ester-based retinoid mimics in cellular assays.
A Comparative Guide to the Synthesis of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate: An Evaluation of Efficiency and Practicality
For Researchers, Scientists, and Drug Development Professionals The chroman-4-one scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds. Methy...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds. Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate, in particular, serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The efficiency of its synthesis is therefore of paramount importance for drug discovery and development programs. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, evaluating their respective efficiencies, practical considerations, and underlying chemical principles.
Introduction to Synthetic Strategies
The construction of the 2,2-dimethyl-4-oxochroman ring system can be approached through several strategic disconnections. The most common strategies involve the formation of the heterocyclic ring via intramolecular cyclization of a suitably substituted phenolic precursor. The two routes detailed in this guide exemplify this principle, yet they differ significantly in the construction of the key acyclic intermediate.
Route 1 commences with a Friedel-Crafts acylation to introduce the keto-group, followed by the installation of the gem-dimethyl functionality via a Grignard reaction. Route 2 employs an alternative approach where an allyl group is first introduced onto the phenolic ring, followed by an intramolecular cyclization to form the chromanone ring. This guide will dissect each step of these pathways, providing detailed experimental protocols and a comparative analysis of their overall efficiency.
Route 1: Friedel-Crafts Acylation and Grignard Reaction Pathway
This classical approach relies on the sequential introduction of the key structural elements onto a readily available starting material, methyl 3-hydroxybenzoate. The overall synthetic sequence is depicted below.
Caption: Workflow for Route 1, commencing with Friedel-Crafts acylation.
Step 1: Friedel-Crafts Acylation of Methyl 3-hydroxybenzoate
The initial step involves the regioselective acylation of methyl 3-hydroxybenzoate. The hydroxyl group directs the incoming acetyl group to the ortho position, a classic example of electrophilic aromatic substitution.[1]
Experimental Protocol:
To a stirred solution of methyl 3-hydroxybenzoate (1 equivalent) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane, add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise at 0 °C.
Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature below 5 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford methyl 3-acetyl-4-hydroxybenzoate.
Step 2: Grignard Reaction with Methylmagnesium Bromide
The ketone functionality in methyl 3-acetyl-4-hydroxybenzoate is then converted to a tertiary alcohol through the addition of a Grignard reagent. This step introduces the two methyl groups required for the 2,2-dimethyl substitution pattern in the final product.[2][3][4][5]
Experimental Protocol:
Prepare a solution of methylmagnesium bromide (3.0 M in diethyl ether, 2.2 equivalents).
To a cooled (0 °C) solution of methyl 3-acetyl-4-hydroxybenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF), add the Grignard reagent dropwise.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
The crude methyl 3-(2-hydroxypropan-2-yl)-4-hydroxybenzoate is typically used in the next step without further purification.
Step 3: Intramolecular Cyclization
The final step in this sequence is an acid-catalyzed intramolecular cyclization (oxa-Michael addition) of the tertiary alcohol onto the phenolic hydroxyl group, which closes the chromanone ring.
Experimental Protocol:
Dissolve the crude methyl 3-(2-hydroxypropan-2-yl)-4-hydroxybenzoate from the previous step in a suitable solvent like toluene or xylene.
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the final product, Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate, by column chromatography or recrystallization.
Route 2: Claisen Rearrangement and Intramolecular Cyclization Pathway
This alternative route utilizes a Claisen rearrangement of an allylic ether to introduce the carbon framework, followed by an intramolecular cyclization. This approach avoids the use of organometallic reagents.
Caption: Workflow for Route 2, initiating with a Williamson ether synthesis.
Step 1: Williamson Ether Synthesis
The synthesis begins with the O-alkylation of methyl 4-hydroxybenzoate with 3-chloro-2-methyl-1-propene to form the corresponding allylic ether.
Experimental Protocol:
To a solution of methyl 4-hydroxybenzoate (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents).
Add 3-chloro-2-methyl-1-propene (1.2 equivalents) and a catalytic amount of potassium iodide (KI).
Heat the reaction mixture to reflux and stir for 8-12 hours.
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 4-(2-methylallyloxy)benzoate, which can be used in the next step without further purification.
Step 2: Claisen Rearrangement
The key step in this route is the thermal Claisen rearrangement of the allylic ether. This[6][6]-sigmatropic rearrangement proceeds with high regioselectivity to afford the ortho-allyl phenol.
Experimental Protocol:
Heat the crude methyl 4-(2-methylallyloxy)benzoate neat or in a high-boiling solvent like N,N-diethylaniline to 180-200 °C.
Maintain this temperature for 2-4 hours, monitoring the reaction by TLC.
Cool the reaction mixture and purify the product, methyl 3-(2-methylallyl)-4-hydroxybenzoate, by column chromatography on silica gel.
Step 3: Intramolecular Cyclization
The final ring closure is achieved through an acid-catalyzed intramolecular hydroalkoxylation of the alkene onto the phenolic hydroxyl group.
Experimental Protocol:
Dissolve methyl 3-(2-methylallyl)-4-hydroxybenzoate (1 equivalent) in a suitable solvent such as acetic acid or toluene.
Add a catalytic amount of a strong acid, for example, sulfuric acid or p-TsOH.
Heat the mixture to 80-100 °C and stir for 4-6 hours.
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the residue by column chromatography to yield Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate.
K₂CO₃, 3-chloro-2-methyl-1-propene, high temperature for rearrangement, strong acid
Scalability
Friedel-Crafts and Grignard reactions can be challenging to scale up.
Claisen rearrangement at high temperatures can be difficult to control on a large scale.
Safety & Environmental
Use of hazardous reagents like AlCl₃ and pyrophoric Grignard reagents.
Use of high-boiling, potentially toxic solvents for rearrangement.
Atom Economy
Lower due to the use of stoichiometric Lewis acid and Grignard reagent.
Generally higher.
Conclusion
Both synthetic routes presented offer viable pathways to Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate.
Route 1 is a more traditional and perhaps more intuitive approach. However, it suffers from the use of harsh and moisture-sensitive reagents, which can complicate the experimental procedure and scalability. The overall yield is often moderate due to potential side reactions in the Friedel-Crafts and Grignard steps.
Route 2 provides a more elegant and potentially higher-yielding alternative. The Claisen rearrangement is a powerful C-C bond-forming reaction that proceeds with high efficiency. While the high temperature required for the rearrangement can be a drawback, modern techniques such as microwave-assisted heating could potentially mitigate this issue. From an industrial perspective, the avoidance of pyrophoric Grignard reagents and stoichiometric Lewis acids makes Route 2 a more attractive option in terms of safety and waste management.
The choice between these two synthetic strategies will ultimately depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and tolerance for hazardous reagents. For laboratory-scale synthesis, both routes are feasible. For larger-scale production, Route 2, despite the high-temperature rearrangement, may be the more efficient and safer choice after careful process optimization.
References
Kumari, S., et al. (2022). The synthesis was initiated by reaction of compound 196 (synthesized from 195) with TBS-Cl followed by treatment with Grignard reagent and MPMBr to produce ether 197 in 86 % yield. Source not further specified.
Chantegrel, B., et al. (1983). On the contrary, it has been reported that the same reaction led to fission of the coumarin ring giving the corresponding 2-(substituted)-4-(2-hydroxybenzoyl)-1H-pyrazol-3-ol 38. Source not further specified.
MySkinRecipes. (n.d.). Methyl 3-hydroxy-4-(2-methylallyl)benzoate. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved from [Link]
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
Google Patents. (n.d.). Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
Google Patents. (n.d.). The synthetic method of methyl hydroxybenzoate.
CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]
Google Patents. (n.d.). Preparation method for 2-hydroxy-3-methoxy-methyl benzoate.
Google Patents. (n.d.). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
ResearchGate. (n.d.). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Retrieved from [Link]
ResearchGate. (n.d.). Intramolecular cyclization of ortho-alkynylanilines by Rh(I)-catalyzed hydroamination to yield benzo(dipyrroles). Retrieved from [Link]
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The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
A Senior Application Scientist's Guide to Enantiomeric Purity Determination of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
For researchers, scientists, and drug development professionals, the determination of enantiomeric purity is a critical step in the development of chiral drug candidates. The differential pharmacological and toxicologica...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the determination of enantiomeric purity is a critical step in the development of chiral drug candidates. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to ensure the safety and efficacy of the final drug product.[1][2] This guide provides an in-depth comparison of analytical techniques for determining the enantiomeric purity of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate, a key intermediate with a chromanone scaffold prevalent in medicinal chemistry.[3] We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for method validation that aligns with regulatory expectations.
The Criticality of Enantiomeric Purity in Drug Development
Chiral molecules, like Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate, exist as non-superimposable mirror images called enantiomers. While chemically identical in an achiral environment, in the chiral environment of the human body, they can exhibit profound differences in their biological activity.[2] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[1] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the characterization of each enantiomer in a drug product, making the development of accurate and precise analytical methods for determining enantiomeric purity a non-negotiable aspect of the drug development process.[4]
Comparative Analysis of Analytical Techniques
The primary methods for determining enantiomeric purity are chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Both techniques offer high-resolution separation of enantiomers, but differ in their principles of operation, speed, and environmental impact.
Separation based on differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase.
Separation based on differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) and a chiral stationary phase.
Speed
Generally longer run times compared to SFC.
Typically faster analysis times due to the low viscosity and high diffusivity of supercritical fluids.[5][6]
Solvent Usage
Utilizes organic solvents which can have significant environmental and disposal costs.
Primarily uses compressed CO2, a greener and less toxic solvent, with small amounts of organic co-solvents.[5]
Resolution
Can achieve excellent resolution with a wide variety of available chiral stationary phases.
Often provides superior or complementary selectivity to HPLC for many compounds.[6]
Method Development
Well-established, with extensive literature and a wide range of available columns and mobile phases.
Can be more complex due to the additional parameters of pressure and temperature influencing the separation.
Cost
Instrument and solvent costs can be substantial.
Higher initial instrument cost, but lower solvent and disposal costs can lead to long-term savings.[6]
While both techniques are powerful, chiral HPLC remains the more ubiquitously adopted method in many laboratories due to its long-standing presence and the vast library of established applications.[7] Therefore, this guide will focus on providing a comprehensive protocol for developing and validating a chiral HPLC method for Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate, while also acknowledging the significant advantages of SFC as a valuable alternative.
Experimental Protocols
A prerequisite for any enantiomeric purity determination is the availability of a racemic standard. The following section outlines a plausible synthetic route for racemic Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate, followed by a detailed protocol for the development and validation of a chiral HPLC method.
Synthesis of Racemic Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
The synthesis of the racemic standard is a critical first step. A plausible and efficient method involves the following two-step procedure:
Caption: Synthetic pathway for racemic Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate.
Methodology:
Step 1: Synthesis of 3-(4-(methoxycarbonyl)phenoxy)-2,2-dimethylpropanoic acid:
To a solution of Methyl 4-hydroxybenzoate in a suitable solvent such as Dimethylformamide (DMF) and water, add a base like sodium hydroxide.
To this mixture, add 2,2-dimethyl-3-chloropropanoic acid and heat the reaction mixture.
After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product.
Filter, wash with water, and dry to obtain 3-(4-(methoxycarbonyl)phenoxy)-2,2-dimethylpropanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation:
Treat the product from Step 1 with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.
Heat the mixture to facilitate the intramolecular cyclization.
After the reaction is complete, quench the reaction with ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield racemic Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate.
Chiral HPLC Method Development: A Systematic Screening Approach
The development of a successful chiral separation method often involves screening a variety of chiral stationary phases (CSPs) and mobile phases.[7] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are a good starting point due to their broad applicability.
Caption: Systematic workflow for chiral HPLC method development.
Screening Protocol:
Prepare Racemic Standard: Dissolve the synthesized racemic Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate in a suitable solvent to a concentration of 1 mg/mL.
Select Chiral Columns: A recommended starting set includes:
Initial Analysis: Inject the racemic standard onto each column with each mobile phase combination. Monitor the separation at a suitable UV wavelength (e.g., 254 nm).
Evaluation and Optimization:
Identify the column and mobile phase combination that provides the best initial separation (baseline resolution is ideal).
Optimize the mobile phase composition (e.g., fine-tune the ratio of solvents), flow rate, and column temperature to improve resolution, peak shape, and analysis time.
Method Validation: Ensuring Reliability and Regulatory Compliance
Once an optimal separation method is developed, it must be validated to ensure it is suitable for its intended purpose.[8] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and FDA recommendations.[4][8][9][10][11][12][13]
Caption: Key parameters for chiral HPLC method validation.
Validation Protocol with Hypothetical Data:
Specificity: The ability to assess the desired enantiomer in the presence of the other.
Procedure: Inject the individual enantiomers (if available), the racemic mixture, and a placebo.
Acceptance Criteria: The peak for each enantiomer should be well-resolved from the other (Resolution > 2.0), and there should be no interference from the placebo at the retention times of the enantiomers.
Linearity and Range: The ability to obtain test results which are directly proportional to the concentration of the analyte.
Procedure: Prepare a series of solutions of the undesired enantiomer spiked into the desired enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.1% undesired enantiomer).
Accuracy: The closeness of the test results to the true value.
Procedure: Analyze samples of the desired enantiomer spiked with known amounts of the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate.
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0%.
Spiked Level (%)
Theoretical Conc. (%)
Measured Conc. (%)
Recovery (%)
50
0.05
0.049
98.0
100
0.10
0.102
102.0
150
0.15
0.147
98.0
Precision: The degree of agreement among individual test results.
Repeatability (Intra-assay precision): Analyze six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day, by the same analyst, on the same instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 10%.
Precision Study
Mean Conc. (%)
Standard Deviation
RSD (%)
Repeatability
0.101
0.003
3.0
Intermediate Precision
0.103
0.004
3.9
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Procedure: Determine the concentration that gives a signal-to-noise ratio of approximately 10:1.
Acceptance Criteria: The LOQ should be at or below the reporting threshold for the impurity.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Procedure: Introduce small variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Acceptance Criteria: The resolution between the enantiomers should remain > 1.5, and the system suitability criteria should be met.
The Advantage of Supercritical Fluid Chromatography (SFC)
While a validated chiral HPLC method is a robust tool, it is prudent to consider the advantages of SFC, particularly for high-throughput screening and preparative separations.[6][14] The lower viscosity and higher diffusivity of supercritical CO2 allow for faster separations without a significant loss of efficiency.[5] Furthermore, the reduced use of organic solvents makes SFC a more environmentally friendly and cost-effective technique in the long run.[5][6] For laboratories equipped with SFC instrumentation, a similar screening and validation approach as outlined for HPLC can be employed, often leading to more efficient and "greener" analytical solutions.
Conclusion
The determination of the enantiomeric purity of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate is a critical analytical challenge in the development of pharmaceuticals derived from this important chiral intermediate. This guide has provided a comprehensive framework for this task, from the synthesis of the racemic standard to the development and validation of a robust chiral HPLC method. By employing a systematic screening approach and adhering to regulatory validation guidelines, researchers can be confident in the accuracy and reliability of their data. Furthermore, the consideration of alternative technologies like SFC can lead to more efficient and sustainable analytical workflows. The principles and protocols outlined herein are designed to empower scientists and drug development professionals to navigate the complexities of chiral analysis with a foundation of scientific integrity and technical expertise.
References
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC North America. [Link]
Carneiro, Z. A., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 565–569. [Link]
Q2(R2) Validation of Analytical Procedures. (2023, November 1). U.S. Food and Drug Administration. [Link]
Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). International Council for Harmonisation. [Link]
De Klerck, K., et al. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A, 1363, 280–291. [Link]
Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping. (2021, March 15). Bioorganic & Medicinal Chemistry Letters. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]
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A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. (2020, May 8).
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HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate. (2006, August 22). ResearchGate. [Link]
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Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. (1986, November 26).
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Separation of 4,4'-Dimethyl-2,2'-bipyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
Personal protective equipment for handling Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
Essential Safety and Handling Guide: Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
Essential Safety and Handling Guide: Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate. As this compound is often synthesized for specific research applications, a publicly available, comprehensive Safety Data Sheet (SDS) may not exist. Therefore, this document applies the precautionary principle, deriving safety protocols from the compound's core chemical structures: the chromanone framework and the carboxylate ester functional group. Our focus is to empower you with a robust safety framework that is both scientifically grounded and practically applicable in a laboratory setting.
Hazard Assessment: A Precautionary Approach Based on Chemical Structure
Understanding the potential risks of a novel or specialized chemical is paramount. In the absence of specific toxicological data for Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate, we must infer its potential hazards from its constituent chemical moieties.
The Chromanone Core: The chroman-4-one (chromanone) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in compounds with significant biological activity.[1] Chromanone derivatives have been investigated for a vast range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This inherent bioactivity is the primary reason for handling this compound with a high degree of caution. Accidental exposure could lead to unforeseen physiological effects.
The Carboxylate Ester Group: Carboxylate esters as a class can present several hazards. Safety data for structurally similar compounds, such as other methyl carboxylate derivatives, consistently list risks including skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of aerosols or dusts.[4][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary engineering control for handling this compound is a certified chemical fume hood. All operations that may generate dust, vapor, or aerosols must be conducted within this controlled environment. The following PPE is mandatory as the second line of defense.
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. However, for all liquid handling, pouring, or reaction quenching, chemical splash goggles are strongly recommended to provide a complete seal around the eyes.[6] For larger-scale operations (>50 mL) or tasks with a significant splash risk, a full face shield should be worn over the chemical splash goggles.[6][7]
Hand Protection: Chemical-resistant nitrile gloves are the standard for incidental contact.[6] It is critical to double-check the manufacturer's compatibility data for resistance to aromatic ketones and esters. Always inspect gloves for pinholes or tears before use. If direct contact occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. Never reuse disposable gloves.
Body Protection: A flame-resistant laboratory coat, fully fastened, is required to protect against splashes and contamination of personal clothing.[7] For tasks with a higher risk of spillage, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: When handled exclusively within a functioning chemical fume hood, respiratory protection is generally not required. However, it becomes essential under specific circumstances:
During the weighing of the solid compound if it is a fine, easily aerosolized powder.
In the event of a significant spill outside of a fume hood.
When cleaning up large spills.
In these situations, a NIOSH-approved half-mask or full-face respirator equipped with organic vapor cartridges is necessary.[7]
Safe Handling and Operational Workflow
Adherence to a strict, procedural workflow is crucial for minimizing exposure risk. The following steps and diagram outline the lifecycle of handling from preparation to disposal.
Step-by-Step PPE Protocol
Donning (Putting On) Sequence:
Lab Coat: Put on your lab coat and ensure all buttons are fastened.
Respirator (if needed): Perform a seal check according to the manufacturer's instructions.
Eye/Face Protection: Put on your safety goggles or face shield.
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
Eye/Face Protection: Remove goggles or face shield by handling the strap or headband.
Respirator (if used): Remove your respirator.
Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Visualized Safe Handling Workflow
Caption: Workflow for handling Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate.
Decontamination and Disposal Plan
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Decontamination: All glassware and equipment that have been in contact with the compound should be decontaminated before being removed from the fume hood. Rinse surfaces with an appropriate organic solvent (such as acetone or ethanol), collecting the rinsate as hazardous liquid waste. Follow this with a standard wash using soap and water.
Waste Disposal: Under no circumstances should this compound or its waste be disposed of down the drain.
Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated, clearly labeled hazardous waste bag or container.
Liquid Waste: All solutions containing the compound, as well as solvent rinses, must be collected in a sealed, properly labeled hazardous waste container. The container should be compatible with the solvents used.
Final Disposal: All waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor, in accordance with local, state, and federal regulations.[8][9] For spills, small quantities (<50ml) can be absorbed onto an inert material like vermiculite, scooped into a container, sealed, and labeled for waste collection.[10]
Summary of PPE Requirements by Task
For quick reference, the table below summarizes the minimum PPE required for various laboratory operations involving Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate.
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